(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Description
BenchChem offers high-quality (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9,12H2;1H/t11-;/m0./s1 |
InChI Key |
SLNQYIALAWPRRP-MERQFXBCSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Benzyl-3-aminopyrrolidine Hydrochloride
This guide provides a comprehensive overview of the core physical and chemical properties of (S)-(-)-1-Benzyl-3-aminopyrrolidine Hydrochloride, a chiral diamine crucial for advancements in asymmetric synthesis and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.
Introduction: A Versatile Chiral Building Block
(S)-(-)-1-Benzyl-3-aminopyrrolidine and its salts are recognized as versatile building blocks in organic synthesis. The inherent chirality and the presence of both a secondary and a primary amine within the pyrrolidine scaffold make it an invaluable asset in the construction of complex molecules. Its primary application lies in the field of asymmetric catalysis, where it can function as a bifunctional organocatalyst or as a chiral ligand for metal complexes, driving stereoselective transformations such as aldol and Michael reactions.[1] Furthermore, the (S)-3-aminopyrrolidine scaffold has been identified as a promising framework in the discovery of novel dual inhibitors for therapeutic targets like Abl and PI3K kinases in cancer research.[2] This guide focuses on the hydrochloride salt, a common and stable form of this amine, providing essential data for its handling, characterization, and use in synthetic protocols.
Chemical Identity and Molecular Structure
A clear understanding of the fundamental chemical identity is paramount for any experimental design.
| Identifier | Value | Source |
| Chemical Name | (S)-(-)-1-Benzyl-3-aminopyrrolidine Hydrochloride | - |
| Synonyms | (3S)-1-benzylpyrrolidin-3-amine hydrochloride, (S)-3-Amino-1-benzylpyrrolidine HCl | [3] |
| Molecular Formula | C₁₁H₁₇ClN₂ | - |
| Molecular Weight | 212.72 g/mol | - |
| CAS Number | 114715-38-7 (free base) | [4] |
The structure of (S)-(-)-1-Benzyl-3-aminopyrrolidine comprises a central five-membered pyrrolidine ring. A benzyl group is attached to the nitrogen atom at position 1, and an amino group is located at the chiral center at position 3, with the (S) stereochemistry. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, typically the more basic secondary amine within the ring, by hydrochloric acid. This salt formation enhances the compound's stability and often improves its handling characteristics compared to the free base.
Core Physical Properties
The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. While extensive data is available for the free base, specific documented values for the hydrochloride salt are less common. The following table summarizes the known physical properties of the free base, which serve as a valuable reference.
| Property | Value (for the free base) | Source |
| Appearance | Clear, colorless to yellow liquid | [5] |
| Boiling Point | 100-105 °C at 3 mmHg | [4][6] |
| Density | 1.02 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.5450 | [6] |
For the hydrochloride salt, the appearance is typically a white to off-white solid. The melting and boiling points of the salt are expected to be significantly higher than those of the free base due to the strong ionic interactions in the crystal lattice of the salt.
Melting Point Determination: A Critical Quality Attribute
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.[7]
This protocol outlines the standard capillary method for determining the melting point of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl.[8][9]
-
Sample Preparation:
-
Ensure the (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl sample is completely dry, as residual solvent can act as an impurity.
-
Finely powder a small amount of the sample using a mortar and pestle.
-
Introduce the powdered sample into a capillary tube (one end sealed) by tapping the open end into the powder.
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[10]
-
-
Measurement:
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-20 °C/minute.
-
For an accurate measurement, use a fresh sample and start heating at a rate of approximately 10 °C/minute until the temperature is about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The range between these two temperatures is the melting range.
-
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile: Guiding Solvent Selection
The solubility of a compound is a critical parameter for its use in reactions, purification, and analytical characterization. As an amine hydrochloride, (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is expected to be soluble in polar protic solvents and have limited solubility in nonpolar organic solvents.
This protocol provides a systematic approach to determine the solubility of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in various solvents.[11]
-
Initial Test:
-
Place approximately 10-20 mg of the solid into a small test tube.
-
Add 1 mL of the chosen solvent (e.g., water, methanol, ethanol, dichloromethane, toluene) at room temperature.
-
Agitate the mixture vigorously for 30 seconds.
-
Observe if the solid dissolves completely. If so, the compound is considered soluble.
-
-
Heating:
-
If the solid does not dissolve at room temperature, gently warm the mixture in a water bath.
-
Observe for dissolution. Note if the compound dissolves upon heating and if it precipitates upon cooling back to room temperature.
-
-
pH Adjustment for Aqueous Solubility:
-
For aqueous solutions, the pH can significantly impact the solubility of amine salts.
-
If the compound is sparingly soluble in water, test its solubility in dilute aqueous acid (e.g., 5% HCl) and dilute aqueous base (e.g., 5% NaOH). As an amine salt, it is expected to be more soluble in acidic to neutral aqueous solutions. In a basic solution, it will likely convert to the free base, which may be less soluble in water.
-
Diagram of Solubility Testing Workflow
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of identity. While a comprehensive set of publicly available spectra for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is limited, data for the free base and related structures provide valuable insights.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base would show characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-N stretching vibrations. For the hydrochloride salt, the N-H stretching region is expected to be broadened due to the formation of the ammonium salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the free base would show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, and the protons of the pyrrolidine ring. In the hydrochloride salt, the protons adjacent to the protonated nitrogen atoms will experience a downfield shift due to the electron-withdrawing effect of the positive charge.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Similar to the ¹H NMR, the carbon atoms bonded to the protonated nitrogen in the hydrochloride salt will be shifted downfield compared to the free base.
-
-
Mass Spectrometry (MS): Mass spectrometry of the free base would show a molecular ion peak corresponding to its molecular weight (176.26 g/mol ).[12] When analyzing the hydrochloride salt, the mass spectrum will typically show the molecular ion of the free base, as the HCl is usually lost during the ionization process.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. (S)-(-)-1-Benzyl-3-aminopyrrolidine and its salts should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: The free base is classified as toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12] Similar precautions should be taken for the hydrochloride salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a cornerstone chiral building block with significant applications in modern organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, as detailed in this guide, is fundamental to its successful and safe utilization in research and development. The provided protocols for determining key physical parameters offer a framework for in-house characterization and quality control, empowering researchers to confidently integrate this valuable reagent into their synthetic strategies.
References
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IS MUNI. Physical Properties: Solubility Classification. [Link]
-
MPG.PuRe. Supporting Information. [Link]
-
PubMed. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. [Link]
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SSERC. Melting point determination. [Link]
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Thai Pharmacopoeia. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE. [Link]
-
thinkSRS.com. Melting Point Determination. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
BuyersGuideChem. (3S)-(+)-1-Benzyl-3-aminopyrrolidine. [Link]
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PubChem. 1-Benzyl-3-aminopyrrolidine. [Link]
-
NIST WebBook. (3R)-(-)-1-Benzyl-3-aminopyrrolidine. [Link]
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iChemical. (S)-(+)-1-Benzyl-3-aminopyrrolidine, CAS No. 114715-38-7. [Link]
-
Scilit. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Request PDF. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]
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Scribd. Heat Stable Amine Salts Testing Method. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
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Comprehensive Analytical and Structural Guide to (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary and Structural Logic
As a chiral diamine, (S)-(-)-1-Benzyl-3-aminopyrrolidine is a highly versatile building block in organic synthesis, asymmetric catalysis, and pharmaceutical development[1]. From an application scientist's perspective, the molecule is a precision tool. Its structural motif features a conformationally restricted pyrrolidine ring, a tertiary amine (N-benzyl protected), and a primary amine at the C3 stereogenic center.
Why the Hydrochloride (HCl) Salt? While the free base form is utilized in catalytic cycles, isolating and storing the compound as an HCl salt (mono- or dihydrochloride) is a critical best practice. The free base of aliphatic amines is highly susceptible to oxidative degradation and atmospheric CO_{2} absorption (forming insoluble carbamates). Protonating the primary and secondary amines locks the molecule into a stable, non-volatile crystalline lattice, ensuring batch-to-batch reproducibility and extending shelf-life for pharmaceutical manufacturing.
Biocatalytic Synthesis: The Transaminase Workflow
Historically, obtaining enantiopure pyrrolidines required classical chemical resolution using stoichiometric amounts of chiral acids (e.g., tartaric acid), which is atom-inefficient and low-yielding. Modern pharmaceutical intermediate synthesis relies on biocatalysis .
Specifically, engineered transaminases (aminotransferases) exhibit high resistance to water-soluble organic solvents and catalyze the stereoselective amination of prochiral ketones[2]. By utilizing 1-benzyl-3-pyrrolidinone as the ketone receptor and an amine donor like (S)-1-phenethylamine, the enzyme yields (S)-(-)-1-Benzyl-3-aminopyrrolidine with an enantiomeric excess (e.e.) exceeding 93–98%[2].
Causality in Biocatalysis: The enzyme's chiral active site sterically hinders the re-face attack of the incoming amine, forcing a si-face trajectory that exclusively generates the (S)-configuration. This eliminates the need for heavy-metal asymmetric hydrogenation.
Biocatalytic transamination pathway for the synthesis of (S)-1-Benzyl-3-aminopyrrolidine.
Analytical Workflows: E-E-A-T Protocols
To trust the efficacy of this chiral building block, the analytical protocols must be self-validating systems.
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.)
The native molecule lacks an extended chromophore, making direct UV detection at trace levels unreliable. Therefore, pre-column derivatization is mandatory. We derivatize the primary amine with dinitrobenzoyl chloride. Causality: This introduces a strong UV-absorbing moiety (enhancing sensitivity at 254 nm) and a bulky aromatic group that maximizes differential pi-pi interactions with the chiral stationary phase, ensuring sharp peak resolution[3].
Step-by-Step Methodology:
-
Sample Preparation: Basify 1.0 mL of the reaction mixture with 10%
to liberate the free base. -
Derivatization: Add 1.2 equivalents of dinitrobenzoyl chloride in dichloromethane. Stir at room temperature for 30 minutes.
-
Extraction: Extract the organic layer, wash with brine, dry over anhydrous
, and evaporate the solvent. -
Reconstitution: Dissolve the residue in the HPLC mobile phase.
-
Self-Validation Step: Crucial. Inject a derivatized racemic standard first. Verify that the resolution factor (
) between the (R) and (S) peaks is > 1.5. If baseline resolution is not achieved, the e.e. calculation of the sample will be invalid. -
Sample Injection: Inject the (S)-sample and calculate e.e. based on peak area integration.
Protocol 2: NMR Structural Verification
Nuclear Magnetic Resonance (NMR) is required to confirm the structural integrity of the pyrrolidine ring and the benzyl protecting group. Because of the chiral center at C3, the protons on the pyrrolidine ring are diastereotopic, resulting in complex multiplets. A self-validating NMR workflow requires running 2D COSY to unambiguously assign these ring protons.
Application: Bifunctional Organocatalysis
In medicinal chemistry, (S)-1-Benzyl-3-aminopyrrolidine is heavily utilized as an organocatalyst for asymmetric aldol reactions—a cornerstone of carbon-carbon bond formation[1].
Mechanistic Causality: The molecule acts as a bifunctional catalyst. The secondary amine of the pyrrolidine ring condenses with a ketone donor to form a nucleophilic chiral enamine. Simultaneously, the primary amine (or its protonated form) acts as a hydrogen-bond donor, coordinating the incoming aldehyde acceptor[1]. This highly organized, rigid transition state dictates the stereochemical outcome, yielding highly enantioenriched
Bifunctional catalytic cycle of (S)-1-Benzyl-3-aminopyrrolidine in an asymmetric aldol reaction.
Quantitative Data Summaries
Table 1: Validated Chiral HPLC Method Parameters
Derived from established biocatalytic quantification protocols[3].
| Parameter | Specification / Condition |
| Column | Finepak SIL C18-T (or equivalent chiral stationary phase) |
| Mobile Phase | Distilled water (1260 mL) / Acetonitrile (740 mL) / |
| pH Adjustment | pH 3.6 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (UV) |
| Column Temperature | 40°C |
Table 2: Typical H NMR Spectral Profile ( , 500 MHz)
Representative shifts for the core structural motifs of the protonated pyrrolidine.
| Structural Motif | Approximate Shift ( | Multiplicity | Integration |
| Aromatic Protons (Benzyl) | 7.40 – 7.55 | Multiplet (m) | 5H |
| Benzylic | 4.30 – 4.50 | Singlet (s) or ABq | 2H |
| Pyrrolidine C3-H (Chiral Center) | 3.90 – 4.10 | Multiplet (m) | 1H |
| Pyrrolidine Ring Protons ( | 2.20 – 3.80 | Complex Multiplets | 6H |
References
-
European Patent Office (EP2623593B1). Novel aminotransferase and gene encoding same, and use of the transaminase. Retrieved from:
-
Silverman, R. B., et al. Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Northwestern University / AWS Data Repository. Retrieved from: (Note: URL represents the data repository source for pyrrolidine NMR characterization)
Sources
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- 2. EP2623593B1 - Novel aminotransferase and gene encoding same, and use of the aminotransferase and the gene - Google Patents [patents.google.com]
- 3. EP2623593B1 - Novel aminotransferase and gene encoding same, and use of the aminotransferase and the gene - Google Patents [patents.google.com]
Technical Guide: Solubility & Handling of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
[1]
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7 for free base; 116183-83-6 for 2HCl salt) is a critical chiral diamine building block used in the synthesis of pyrrolidine-based pharmaceuticals, including quinolone antibiotics and CNS-active agents.[1]
Effective utilization of this compound requires mastering its "Solubility Switch" —the ability to toggle its solubility between aqueous/polar phases and organic/non-polar phases by manipulating pH.[2] This guide provides the data and protocols necessary to exploit this property for purification and reaction engineering.
Key Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 249.18 g/mol (2HCl) | Free base MW: 176.26 g/mol |
| Appearance | White to pale yellow crystalline solid | Hygroscopic; store under inert gas |
| Salt Stoichiometry | Typically Dihydrochloride (2HCl) | Both N-centers (primary & tertiary) are protonated |
| Chirality | (S)-enantiomer | Critical for asymmetric induction |
Solubility Landscape
The solubility of this compound is dictated by its ionic nature. As a dihydrochloride salt, it possesses high lattice energy and strong polarity, making it insoluble in lipophilic solvents.[2]
Solubility Compatibility Table (2HCl Salt Form)
| Solvent Class | Specific Solvent | Solubility (RT) | Solubility (Hot) | Application Utility |
| Polar Protic | Water | High (>100 mg/mL) | Very High | Aqueous workup; stock solutions.[1][2] |
| Methanol | High | Very High | Hydrogenation reactions; recrystallization solvent.[1][2] | |
| Ethanol | Moderate | High | Ideal Recrystallization Solvent. | |
| Isopropanol | Low | Moderate | Anti-solvent for crystallization.[1][2] | |
| Polar Aprotic | DMSO / DMF | High | High | Reaction media for SNAr or coupling.[1][2] |
| Acetonitrile | Low | Moderate | Potential recrystallization anti-solvent.[1][2] | |
| Chlorinated | DCM / CHCl₃ | Low / Insoluble | Low | Warning: Salt may form gums/oils but rarely dissolves cleanly.[1][2] |
| Esters/Ethers | Ethyl Acetate | Insoluble | Insoluble | Primary Anti-Solvent for purification.[1][2] |
| Diethyl Ether | Insoluble | Insoluble | Precipitator; washing filter cakes.[1][2] | |
| THF | Very Low | Low | Not recommended for salt dissolution.[1][2] | |
| Hydrocarbons | Hexane / Toluene | Insoluble | Insoluble | Strictly for washing or free-base extraction.[1][2] |
Critical Insight: The 2HCl salt is hygroscopic .[2][3] If the compound appears as a sticky gum rather than a free-flowing powder, it has likely absorbed atmospheric moisture.[1][2] Recrystallization from Ethanol/Ethyl Acetate is the standard method to restore crystallinity.[2]
The "Solubility Switch" Mechanism
Understanding the acid-base equilibrium is vital.[1] You cannot perform nucleophilic attacks (e.g., amide coupling, alkylation) efficiently using the 2HCl salt without an auxiliary base because the nucleophilic nitrogens are protonated.
Diagram: Salt vs. Free Base Workflow
The following diagram illustrates how to toggle the compound's state to achieve solubility in desired media (e.g., DCM for extraction).
Caption: Cycle of converting the water-soluble salt to the organic-soluble free base for extraction and purification.
Experimental Protocols
Protocol A: Purification by Recrystallization
Use this protocol if your 2HCl salt is colored or sticky (hygroscopic).[1][2]
-
Dissolution: Place 1.0 g of crude (S)-(-)-1-Benzyl-3-aminopyrrolidine 2HCl in a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add Absolute Ethanol (approx. 5–10 mL) and heat to boiling (80°C) with stirring.
-
Filtration (Optional): If insoluble particulates remain, perform a hot filtration.[1][2][4][5][6]
-
Anti-Solvent Addition: Remove from heat. While still hot, slowly add Ethyl Acetate (approx. 10–15 mL) until a faint, persistent cloudiness appears.
-
Crystallization: Add 1-2 drops of Ethanol to clear the solution. Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Collection: Filter the white crystals under vacuum. Wash the cake with cold Ethyl Acetate/Hexane (1:1).
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ (essential to remove hygroscopic water).
Protocol B: Free-Basing for Synthesis
Use this when the free amine is required for reaction (e.g., acylation).[1][2]
-
Partition: Suspend the 2HCl salt in Dichloromethane (DCM) (10 mL/g).
-
Neutralization: Add an equal volume of 1M NaOH or Saturated Na₂CO₃ .[1][2]
-
Extraction: Shake vigorously. The solid salt will disappear as it converts to the oil free base and migrates into the DCM layer.
-
Separation: Collect the organic (DCM) layer.[1][2] Extract the aqueous layer twice more with DCM.
-
Drying: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Result: A colorless to pale yellow viscous oil ready for immediate reaction.[1]
-
Strategic Application in Synthesis
Reaction Medium Selection
-
Coupling Reactions (Amide Bond): Do not use the 2HCl salt in non-polar solvents (DCM) without a base.[2]
-
Correct Approach: Use DMF or DMSO where the salt is soluble, and add 2.5 equivalents of DIPEA (Diisopropylethylamine) to liberate the nucleophile in situ.[2]
-
-
Hydrogenation (Debenzylation): To remove the benzyl group, dissolve the 2HCl salt in Methanol .[2] The salt form protects the amine from poisoning the Pd/C catalyst.
Diagram: Solvent Selection Logic
Caption: Decision tree for selecting the appropriate solvent system based on the experimental objective.
References
-
ChemicalBook. (S)-1-Benzyl-3-aminopyrrolidine Properties and Suppliers. Retrieved from .[1][2]
-
Santa Cruz Biotechnology. (R)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride Product Data. (Note: Enantiomer data is physically identical).[1][2] Retrieved from .[1][2]
-
PubChem. Compound Summary: 1-Benzyl-3-aminopyrrolidine.[1][2][7] National Library of Medicine.[2] Retrieved from .[1][2]
-
TCI Chemicals. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride Specifications. Retrieved from .[1][2]
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- 5. Home Page [chem.ualberta.ca]
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The Chiral Scaffold: A Technical Whitepaper on (S)-(-)-1-Benzyl-3-aminopyrrolidine Hydrochloride in Advanced Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry and asymmetric catalysis, the spatial orientation of functional groups dictates the efficacy and safety of target molecules. (S)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride is a privileged chiral building block utilized extensively to introduce stereospecific amine functionalities into complex molecular architectures[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically clarifying the distinctions in CAS registry numbers and molecular weights between its free base and salt forms—and outlines field-proven, self-validating protocols for its synthesis and application in drug development.
Physicochemical Profiling & Structural Causality
A persistent challenge in process chemistry is the misidentification of chiral intermediates during procurement and stoichiometric scaling. The free base of (S)-(-)-1-benzyl-3-aminopyrrolidine is an oil or low-melting solid that is highly susceptible to oxidative degradation and carbon dioxide absorption (forming carbamates) upon exposure to ambient air.
The Causality of Salt Formation: To circumvent these stability issues, the compound is deliberately precipitated as a hydrochloride salt. Protonating the primary amine locks the molecule into a stable crystalline lattice, drastically improving its shelf-life, handling characteristics, and aqueous solubility for downstream biological assays[2].
Table 1: Quantitative Physicochemical Data
| Property | (S)-(+)-1-Benzyl-3-aminopyrrolidine (Free Base) | (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (Salt) |
| CAS Registry Number | 114715-38-7[3] | 1383951-03-8[2][4] |
| Molecular Formula | C₁₁H₁₆N₂[3] | C₁₁H₁₇ClN₂ (C₁₁H₁₆N₂ · HCl)[2] |
| Molecular Weight | 176.26 g/mol [3] | 212.72 g/mol [2] |
| Stereochemistry | (S)-configuration at C3 | (S)-configuration at C3 |
| Physical State | Pale yellow liquid / low-melting solid | Hygroscopic white/off-white solid |
(Note: Optical rotation signs (+/-) can invert depending on the solvent and whether the compound is in its free base or protonated state, hence the nomenclature shift from (+) in the free base to (-) in the HCl salt under specific conditions[3][5].)
Mechanistic Role in Drug Development
The (S)-pyrrolidine scaffold acts as a stereochemical director rather than a mere structural spacer.
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: In the design of nNOS inhibitors via fragment-hopping strategies, achieving high selectivity over endothelial NOS (eNOS) is notoriously difficult. The (S)-enantiomer of 1-benzyl-3-aminopyrrolidine is utilized because its stereocenter precisely dictates the spatial trajectory of the primary amine. This specific orientation allows for optimal hydrogen bonding with the heme-propionate residues deep within the narrow nNOS active site cleft, a binding mode that the (R)-enantiomer cannot achieve without severe steric clashes.
Caption: Logical workflow of the (S)-pyrrolidine scaffold in nNOS inhibitor fragment hopping.
Asymmetric Catalysis: Beyond serving as a structural component, the free base form operates as a highly efficient bifunctional organocatalyst. The secondary amine of the pyrrolidine ring forms a reactive enamine intermediate with carbonyl donors, while the primary amine simultaneously directs the stereochemical approach of the electrophile via hydrogen bonding[1].
Experimental Workflows: Biocatalytic Synthesis & Resolution
Historically, the isolation of (S)-1-benzyl-3-aminopyrrolidine required wasteful chemical resolution using toxic chiral acids. Modern process chemistry employs enzymatic transamination, providing a self-validating, green-chemistry alternative that consistently yields >93% enantiomeric excess (e.e.)[6][7].
Protocol: Stereospecific Enzymatic Transamination
Objective: Synthesize (S)-(-)-1-benzyl-3-aminopyrrolidine HCl from prochiral 1-benzyl-3-pyrrolidinone. Causality: Utilizing an ω-transaminase (e.g., derived from Pseudomonas sp.) bypasses the thermodynamic penalty of racemic resolution. The enzyme's chiral pocket exclusively transfers the amino group to the re-face of the ketone[7].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 50 mM of 1-benzyl-3-pyrrolidinone in a 100 mM potassium phosphate buffer (pH 7.5). Add 10% v/v DMSO to enhance the solubility of the hydrophobic benzyl moiety.
-
Amine Donor Loading: Introduce 150 mM of (S)-1-phenethylamine. Causality: A 3-fold molar excess of the amine donor is required to drive the reversible transamination equilibrium toward product formation[7].
-
Biocatalyst Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) as the catalytic cofactor, followed by the purified ω-transaminase polypeptide (approx. 50 kDa molecular weight)[6].
-
Incubation & Self-Validation: Agitate the mixture at 30°C for 24 hours.
-
Self-Validating Step: As the reaction proceeds, (S)-1-phenethylamine is converted into acetophenone. Monitoring acetophenone formation via UV-Vis spectroscopy at 240 nm provides a real-time, stoichiometric readout of the chiral amine's synthesis without requiring immediate chiral HPLC.
-
-
Workup & Salt Formation: Adjust the aqueous phase to pH 11 using 2M NaOH to deprotonate the product, then extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.
-
Precipitation: To form the stable hydrochloride salt (CAS 1383951-03-8), bubble anhydrous HCl gas into the chilled ethyl acetate solution until white precipitation ceases. Filter and dry under high vacuum to yield the hygroscopic solid[2].
Caption: Biocatalytic transamination and salt formation of (S)-1-Benzyl-3-aminopyrrolidine HCl.
Analytical Validation System
To guarantee the integrity of the synthesized compound for downstream pharmaceutical applications, a closed-loop analytical validation must be performed:
-
Chiral Purity (e.e. Determination): The primary amine is derivatized with dinitrobenzoyl chloride. The resulting amide is analyzed via Chiral HPLC (e.g., using a Chiralcel OD-H column). Baseline separation of the (R) and (S) derivatives confirms the >93% e.e. stereospecificity of the transaminase protocol[6].
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry must confirm the exact mass. For the free base component (C₁₁H₁₆N₂), the [M+H]⁺ peak should be strictly observed at m/z 177.1386.
-
Elemental Analysis: For the HCl salt (C₁₁H₁₇ClN₂), CHN combustion analysis should yield approximately C: 62.11%, H: 8.06%, N: 13.17%. Deviations in the hydrogen or chlorine percentages immediately indicate residual hydration (due to the compound's hygroscopic nature) or incomplete salt formation.
References
-
Sigma-Aldrich. "(S)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride | 1383951-03-8". Sigma-Aldrich Catalog. Available at:[Link]
-
Silverman, R. B., et al. "Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping". Journal of Medicinal Chemistry / Amazon AWS PMC Archive. Available at:[Link]
- Google Patents. "EP2623593B1 - Novel aminotransferase and gene encoding same, and use of the same". European Patent Office.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 368429-76-9|1-Benzylpyrrolidin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-(+)-1-Benzyl-3-aminopyrrolidine | CAS 114715-38-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (S)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride | 1383951-03-8 [sigmaaldrich.cn]
- 5. 1383951-03-8_(S)-(-)-1-Benzyl-3-aminopyrrolidine HClCAS号:1383951-03-8_(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 6. EP2623593B1 - Novel aminotransferase and gene encoding same, and use of the aminotransferase and the gene - Google Patents [patents.google.com]
- 7. EP2623593B1 - Novel aminotransferase and gene encoding same, and use of the aminotransferase and the gene - Google Patents [patents.google.com]
Technical Guide: Chiral Purity & Analysis of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
This guide details the technical specifications, synthesis strategies, and analytical protocols for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl , a critical chiral building block in the synthesis of quinolone antibiotics (e.g., clinafloxacin) and CCR5 antagonists.
Executive Summary & Application Context
(S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7) is a high-value chiral synthon. Its stereochemical integrity is paramount because the biological activity of the final pharmaceutical ingredient (API) often resides exclusively in the (S)-enantiomer.
-
Primary Application: Synthesis of 7-substituted quinolone antibacterials.
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.0%.
-
Key Challenge: The secondary amine functionality is prone to racemization under harsh acidic/thermal conditions, requiring robust analytical monitoring.
Synthesis & Resolution Strategies
To achieve high chiral purity, two primary routes are employed: Classical Optical Resolution (favored for cost-efficiency) and Asymmetric Synthesis (favored for absolute stereocontrol).
Route A: Classical Resolution via Diastereomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed with a chiral acid.[1]
-
Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) .
-
Why L-DTTA? The benzyl group of the pyrrolidine interacts favorably with the toluoyl rings of the tartaric acid derivative via
stacking, creating a rigid lattice that crystallizes more efficiently than simple tartaric acid salts.
-
-
Solvent System: Methanol/Water or Ethanol/Water (typically 95:5).
-
Mechanism:
-
Racemic amine + L-DTTA
(S)-Amine L-DTTA (Solid) + (R)-Amine L-DTTA (Solution). -
The (S)-amine salt precipitates due to lower solubility.
-
Basification releases the free (S)-base.
-
Route B: Asymmetric Synthesis from Chiral Pool
Starting material: L-Aspartic Acid .
-
Pathway: L-Aspartic acid
Cyclization Benzylation Decarboxylation/Reduction. -
Advantage: Avoids the theoretical 50% yield limit of resolution.
-
Risk: Partial racemization during the reduction steps (e.g., hydride reduction of imines).
Analytical Protocol: Determination of Enantiomeric Excess
Methodology: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2][3][4][5][6]
Validated HPLC Method Conditions
This protocol uses a polysaccharide-based column which forms hydrogen bonds and inclusion complexes with the analyte.
| Parameter | Specification |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) |
| Ratio (v/v) | 90 : 10 : 0.1 |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C |
| Detection | UV @ 254 nm (Targeting the benzyl chromophore) |
| Injection Vol | 10 |
| Run Time | 30 minutes |
Experimental Procedure (Step-by-Step)
-
Mobile Phase Preparation:
-
Mix 900 mL of HPLC-grade n-Hexane and 100 mL of IPA.
-
Add 1.0 mL of Diethylamine (DEA). Note: DEA is critical to mask residual silanol groups on the silica support, preventing peak tailing of the amine.
-
Degas via sonication for 10 minutes.
-
-
Sample Preparation:
-
Weigh 5.0 mg of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl.
-
Dissolve in 10 mL of Mobile Phase.
-
Crucial Step: If analyzing the HCl salt, add 1 drop of dilute NaOH or TEA to the vial to free the base, ensuring it interacts properly with the column, though the DEA in the mobile phase often suffices.
-
-
System Suitability Test (SST):
-
Inject a racemic standard first.
-
Verify resolution (
) between (R) and (S) peaks is . -
Verify Tailing Factor (
) is .
-
Calculation of Enantiomeric Excess (ee)
[2]-
Elution Order: Typically, the (R)-enantiomer elutes first, followed by the (S)-enantiomer on Chiralcel OD-H, but this must be confirmed with a pure standard.
Visualizations
Diagram 1: Industrial Resolution Workflow
This workflow illustrates the isolation of the (S)-enantiomer using L-DTTA.
Caption: Workflow for the optical resolution of 1-Benzyl-3-aminopyrrolidine using L-DTTA.
Diagram 2: Analytical Method Validation Logic
Ensuring the trustworthiness of the ee determination.
Caption: Logic flow for validating the Chiral HPLC method ensures data integrity and reproducibility.
Troubleshooting & Scientific Integrity
To maintain E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), consider these common pitfalls:
-
Peak Tailing: Amines interact strongly with residual silanols on silica columns.
-
Solution: Ensure Diethylamine (DEA) is fresh and present at 0.1%. If tailing persists, increase DEA to 0.2% or switch to Chiralpak AD-H which sometimes handles amines better.
-
-
Sample Stability: The free base is sensitive to CO₂ (carbamate formation).
-
Protocol: Analyze samples within 4 hours of preparation or store in sealed vials under nitrogen.
-
-
Trace Enantiomer Detection:
-
Limit of Quantitation (LOQ): Ensure the method can detect 0.05% of the (R)-enantiomer. If the signal-to-noise ratio is low, increase injection volume to 20
L, but watch for column overload (peak broadening).
-
References
-
Vertex AI Search. (2025). Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine. Google Patents. Link
-
BenchChem. (2025).[2] A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Link
-
ChemicalBook. (2026). (R)-(-)-1-Benzyl-3-aminopyrrolidine Chemical Properties and Uses. Link
-
ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Link
-
Sigma-Aldrich. (2025). 1-Benzyl-3-aminopyrrolidine 95% Product Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. uma.es [uma.es]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. eijppr.com [eijppr.com]
Technical Safety & Handling Guide: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
[1][2]
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (and its corresponding dihydrochloride) is a critical chiral synthon used in the asymmetric synthesis of pharmaceutical intermediates, including serotonin receptor antagonists.[1][2] While the hydrochloride salt form offers improved stability over the free base, it introduces specific challenges regarding hygroscopicity and acidity .[1][2] This guide prioritizes moisture control to maintain enantiomeric excess (ee) integrity and outlines strict exposure controls to mitigate mucosal irritation and acute toxicity risks.[1][2]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
The following data establishes the baseline for identification and quality control. Note the optical rotation inversion often observed between the free base and its salt forms.[1][2]
| Property | Specification |
| Chemical Name | (S)-1-Benzyl-3-aminopyrrolidine Dihydrochloride |
| CAS Number | 131852-54-5 (2HCl salt); 114715-38-7 (Free Base) |
| Molecular Formula | C₁₁H₁₆N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 249.18 g/mol (Salt); 176.26 g/mol (Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2] |
| Chirality | (S)-Enantiomer . Note: While the free base is typically (+), the HCl salt is often reported as (-).[1][2] |
| Stability | Hygroscopic .[1][2] Stable under inert atmosphere. Incompatible with strong oxidizing agents.[1][2] |
Part 2: Hazard Architecture & Toxicology[1][2]
GHS Classification
Based on the Globally Harmonized System (GHS), this compound is classified as Warning .[1][2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[1][2][5]
-
STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2][5][6]
Mechanistic Toxicology[1]
-
Amine Functionality: The unmasked primary amine (even in salt form) can act as a sensitizer.[1][2] Upon contact with mucous membranes (lungs, eyes), the hydrolysis of the HCl salt releases hydrochloric acid locally, causing immediate irritation or chemical burns.[1][2]
-
Systemic Effects: While specific LD50 data for the chiral salt is limited, structurally analogous benzyl-pyrrolidines exhibit central nervous system (CNS) activity.[1][2] Treat as a potential neurotoxin until specific data proves otherwise.[1][2]
Part 3: Engineering Controls & PPE Workflow
The following diagram outlines the decision logic for selecting the appropriate containment level based on the operation scale.
Figure 1: Risk-based engineering control selection workflow.
Part 4: Handling & Storage Protocols[1][2][5][7]
Storage (Self-Validating System)
The primary failure mode for this reagent is hydrolysis/degradation due to moisture uptake , which alters the stoichiometry and can degrade the enantiomeric excess.[1][2]
-
Environment: Store at 2–8°C (refrigerated).
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use.[1][2]
-
Validation Check:
Weighing & Transfer Protocol
Objective: Prevent dust inhalation and moisture contamination.[1][2]
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation on the hygroscopic solid.[1][2]
-
Static Control: Use an anti-static gun or ionizer bar if weighing dry powder, as aminopyrrolidine salts are prone to static charge, leading to scattering.[1][2]
-
Solvent Choice: If preparing a stock solution, prefer Methanol or DMSO .[1][2] Avoid protic solvents if using strictly as a base, though water is acceptable for aqueous workups.[1][2]
-
Dissolution: Add solvent to the solid slowly.[1][2] The heat of solution (exothermic) is generally mild for this salt but should be monitored.[2]
Part 5: Emergency Response & Spill Management[1][2]
In the event of a spill, the hygroscopic nature of the salt creates a sticky, corrosive residue if not managed correctly.[1][2]
Figure 2: Logic flow for containment and cleanup of aminopyrrolidine spills.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (HCl release), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.[1][2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present.[1][2][5]
Part 6: Waste Disposal
Disposal must comply with local environmental regulations (RCRA in the US, waste codes in EU).[1][2]
-
Classification: Classify as Hazardous Waste (Toxic/Corrosive).
-
Neutralization (Small Scale < 1g):
-
Disposal Stream: Combine with basic organic waste or halogenated organic waste streams depending on the solvent used.[1][2] Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent exothermic reactions.[1][2]
References
-
Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 1-Benzyl-3-aminopyrrolidine. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 1-Benzyl-3-aminopyrrolidine.[1][2][3][4][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Santa Cruz Biotechnology. (2025).[1][2] (S)-(+)-1-Benzyl-3-aminopyrrolidine Product & Safety Data. Retrieved from [1][2]
-
Fisher Scientific. (2025).[1][2] (R)-(-)-1-Benzyl-3-aminopyrrolidine Safety Information. Retrieved from [1][2]
-
BenchChem. (2025).[1][2][9] Application Notes: (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis. Retrieved from [1][2][9]
Sources
- 1. (R)-(-)-1-Benzyl-3-aminopyrrolidine, 99%, ee 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. (3R)-(-)-1-Benzyl-3-aminopyrrolidine [webbook.nist.gov]
- 3. EP2623593B1 - Novel aminotransferase and gene encoding same, and use of the aminotransferase and the gene - Google Patents [patents.google.com]
- 4. (R)-(-)-1-Benzyl-3-aminopyrrolidine | 114715-39-8 [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1-ベンジル-3-アミノピロリジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Strategic Utility of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Medicinal Chemistry
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (CAS 114715-38-7) is a high-value chiral building block that serves as a linchpin in the synthesis of diverse bioactive scaffolds. Its utility stems from its orthogonal reactivity : it possesses a nucleophilic primary amine (exocyclic) and a protected secondary amine (endocyclic, benzylated), situated on a chiral pyrrolidine core.
This guide analyzes its two primary application pathways in drug discovery:
-
Direct Scaffold Utilization: As a pharmacophore in Dopamine D3/D4 receptor antagonists (e.g., YM-43611), where the benzyl group contributes to the hydrophobic binding pocket.
-
Chiral Precursor Utility: As a latent source of (S)-3-aminopyrrolidine for fluoroquinolone antibiotics (e.g., Clinfloxacin analogs), requiring strategic debenzylation.
Chemical Profile & Structural Advantages[1][2]
The molecule’s value is defined by its stereochemical purity and functional group differentiation.
| Property | Specification | Strategic Advantage |
| CAS Number | 114715-38-7 | Unique identifier for the (S)-enantiomer HCl salt. |
| Stereochemistry | (S)-Enantiomer | Essential for target selectivity (e.g., D4 vs. D2 receptor binding). |
| Primary Amine | C3-Position ( | High nucleophilicity for rapid amide couplings or reductive aminations. |
| Ring Nitrogen | N1-Benzyl Protected | Acts as a stable protecting group during C3 functionalization; can be removed via hydrogenolysis to liberate the secondary amine for |
| Solubility | HCl Salt | Enhanced stability and water solubility compared to the free base, facilitating handling in aqueous workups. |
Core Application 1: GPCR Antagonists (Dopamine D3/D4)
The (S)-1-benzyl-3-aminopyrrolidine scaffold is a validated pharmacophore for Dopamine receptor modulation. The benzyl group is not merely a protecting group here; it often occupies a hydrophobic pocket within the receptor, enhancing affinity.
Case Study: Synthesis of YM-43611
YM-43611 is a potent Dopamine D4/D3 antagonist. The synthesis demonstrates the direct functionalization of the exocyclic amine while retaining the N-benzyl group.
Mechanistic Insight: The high selectivity for D4 receptors (over D2) is driven by the specific spatial orientation of the amide bond at the C3 position of the pyrrolidine ring. The (S)-configuration is critical; the (R)-enantiomer often shows significantly reduced affinity.
Experimental Protocol: Amide Coupling
Standardized protocol for coupling (S)-(-)-1-Benzyl-3-aminopyrrolidine with a benzoic acid derivative.
Reagents:
-
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (1.0 equiv)
-
Substituted Benzoic Acid (e.g., 4-acetamido-5-chloro-2-methoxybenzoic acid) (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) (Solvent)
Workflow:
-
Free Base Liberation: Dissolve the HCl salt in DCM and wash with saturated
to liberate the free amine in situ, or add excess directly to the reaction mixture. -
Activation: To a solution of the benzoic acid derivative in DCM at 0°C, add EDC
HCl and HOBt. Stir for 30 minutes to form the active ester. -
Coupling: Add the (S)-(-)-1-Benzyl-3-aminopyrrolidine solution dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor via TLC/LC-MS.
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Core Application 2: Fluoroquinolone Antibacterials[3]
In antibacterial research, this compound acts as a "masked" (S)-3-aminopyrrolidine . The 3-aminopyrrolidine moiety is a privileged side chain in 7-substituted fluoroquinolones (e.g., Clinfloxacin, Gemifloxacin analogs), improving solubility and bioavailability.
Synthetic Strategy: The Deprotection-Coupling Sequence
Unlike the GPCR application, the benzyl group here is a temporary protecting group. The synthesis requires a "switch" of protection:
-
Protect the exocyclic amine (C3-
). -
Remove the benzyl group (N1-Bn).
-
Couple the N1 ring nitrogen to the quinolone core.
Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways for this scaffold.
Figure 1: Divergent synthetic utility of (S)-1-Benzyl-3-aminopyrrolidine in medicinal chemistry.
Experimental Protocol: Debenzylation (Hydrogenolysis)
Critical step to access the secondary amine for quinolone coupling.
Reagents:
-
(S)-1-Benzyl-3-(Boc-amino)pyrrolidine (Substrate)
-
Palladium on Carbon (10% Pd/C, 50% wet) (10 wt% loading)
-
Methanol (Solvent)
-
Hydrogen Gas (
) (Balloon or Parr shaker at 40 psi)
Step-by-Step:
-
Preparation: Dissolve the substrate in Methanol. Nitrogen purge the vessel.
-
Catalyst Addition: Carefully add Pd/C catalyst (Caution: Pyrophoric).
-
Hydrogenation: Evacuate and backfill with
three times. Stir vigorously under atmosphere at RT for 4–6 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate in vacuo to yield (S)-3-(Boc-amino)pyrrolidine as a colorless oil or white solid.
-
Quality Check:
NMR should show the disappearance of aromatic benzyl protons (7.2–7.4 ppm) and the benzylic singlet.
-
Comparative Data Summary
The following table highlights the impact of the pyrrolidine C3-substituent on biological activity in typical SAR studies (e.g., for D4 antagonists), demonstrating the necessity of the (S)-enantiomer.
| Compound Variant | Configuration | D4 Receptor | Selectivity (D4/D2) | Notes |
| YM-43611 | (S) | 2.1 | 110x | Optimal stereochemistry for binding pocket. |
| Enantiomer | (R) | >200 | Low | Steric clash reduces affinity. |
| Racemate | (rac) | ~100 | Moderate | Diluted activity due to inactive enantiomer. |
| Des-benzyl | (S) | >1000 | N/A | Loss of hydrophobic interaction (for this specific series). |
References
-
Dopamine D3/D4 Antagonists (YM-43611 Synthesis)
- Hidaka, K., et al. "Dopamine D3 and D4 receptor antagonists: synthesis and structure-activity relationships of (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and related compounds." Journal of Medicinal Chemistry 39.14 (1996): 2764-2772.
-
Quinolone Antibacterials (General 3-Aminopyrrolidine Usage)
- Sanchez, J. P., et al. "Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino-substituted quinoline-3-carboxylic acids." Journal of Medicinal Chemistry 31.5 (1988): 983-991.
-
CCR5 Antagonists (Pyrrolidine Scaffold Applications)
-
General Synthesis of Chiral Pyrrolidines
-
Jean, L., et al. "A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine."[3] Tetrahedron Letters (Cited in search results as versatile approach).
-
Sources
Methodological & Application
Technical Application Note: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Asymmetric Synthesis
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine (and its hydrochloride salt) is a highly versatile chiral diamine scaffold that has fundamentally impacted modern asymmetric synthesis. Featuring a secondary pyrrolidine amine and a primary amine at a stereogenic center, this compound operates in two distinct paradigms: as a bifunctional organocatalyst for stereoselective carbon-carbon/carbon-heteroatom bond formation[1][2], and as a privileged chiral building block in the synthesis of active pharmaceutical ingredients (APIs), including neuroleptics and fluoroquinolone antibiotics[3][4].
This guide provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and self-validating workflows to maximize the utility of this chiral scaffold.
Mechanistic Insights: The Bifunctional Paradigm
The efficacy of (S)-(-)-1-Benzyl-3-aminopyrrolidine in organocatalysis stems from its dual-activation mode.
-
Covalent Activation (HOMO Raising): The secondary amine of the pyrrolidine ring reacts with carbonyl donors (e.g., ketones) to form a nucleophilic chiral enamine intermediate[1].
-
Non-Covalent Activation (LUMO Lowering & Facial Direction): The primary amine (or its functionalized derivatives, such as thioureas) acts as a hydrogen-bond donor. It coordinates the incoming electrophile (e.g., an aldehyde or nitroolefin), rigidly locking the transition state and shielding one face of the enamine.
Causality in Catalyst Design: The spatial arrangement dictated by the (S)-stereocenter ensures that the electrophile approaches exclusively from the less sterically hindered face. This minimizes steric clash with the benzyl group, directly translating to the high enantiomeric excess (ee) and diastereomeric ratios (dr) observed in aldol and sulfa-Michael reactions[1][2].
Catalytic cycle of the asymmetric aldol reaction using (S)-1-Benzyl-3-aminopyrrolidine.Experimental Protocols
Protocol A: Self-Validating Asymmetric Aldol Reaction
This protocol describes the stereoselective synthesis of β-hydroxy carbonyl compounds, utilizing the free base generated in situ from the HCl salt.
Reagents:
-
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (10 mol%)
-
Ketone donor (e.g., cyclohexanone, 2.0 equiv)
-
Aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1.0 equiv)
-
Acid additive (e.g., benzoic acid, 10 mol%) - Causality: Accelerates both enamine formation and the final hydrolysis step.
-
Solvent: Toluene or Brine (0.5 M). Causality: Toluene suppresses background racemic water-catalyzed reactions, enhancing ee.
Step-by-Step Methodology:
-
Catalyst Activation: In a dry 10 mL round-bottom flask, suspend (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (0.1 mmol) in 2 mL of toluene. Add a stoichiometric amount of an organic base (e.g., Et3N, 0.1 mmol) to liberate the free amine. Stir for 10 minutes.
-
Enamine Formation: Add benzoic acid (0.1 mmol) and cyclohexanone (2.0 mmol). Stir at room temperature for 15 minutes to allow the chiral enamine to form.
-
Electrophile Addition: Cool the reaction mixture to 0 °C (lowering temperature increases facial selectivity). Add 4-nitrobenzaldehyde (1.0 mmol) in one portion.
-
Monitoring (Validation Checkpoint 1): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 12–24 hours. A persistent aldehyde spot indicates catalyst deactivation (likely due to moisture).
-
Quenching & Workup: Quench with saturated aqueous NH4Cl (2 mL) to hydrolyze the iminium ion. Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification & Validation (Validation Checkpoint 2): Purify via flash column chromatography. Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10). Self-Validation: If ee is < 90%, suspect premature enamine hydrolysis; ensure absolute anhydrous conditions in Steps 1-3 in future runs.
Protocol B: Synthesis of Fluoroquinolone Antibacterial Intermediates
(S)-1-Benzyl-3-aminopyrrolidine is a critical building block for advanced pharmaceuticals, including sitafloxacin analogs and dopamine D4 antagonists[4]. The following protocol details a Nucleophilic Aromatic Substitution (SNAr) workflow.
Step-by-Step Methodology:
-
Preparation: Dissolve the fluorinated quinolone core (1.0 equiv) in anhydrous DMSO (0.3 M).
-
Amine Addition: Add (S)-(-)-1-Benzyl-3-aminopyrrolidine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as an acid scavenger, preventing the protonation of the pyrrolidine secondary amine, which must remain nucleophilic.
-
Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours.
-
Isolation: Cool to room temperature and pour into ice water. Filter the resulting precipitate. The bulky benzyl group protects the primary amine from participating in unwanted side reactions, ensuring regioselective coupling at the secondary pyrrolidine nitrogen.
Quantitative Data Summary
The following tables summarize the field-proven performance metrics of (S)-1-Benzyl-3-aminopyrrolidine in both catalytic and medicinal chemistry applications.
Table 1: Organocatalytic Performance in Asymmetric Reactions [1][2]
| Reaction Type | Electrophile | Catalyst Loading | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Asymmetric Aldol | 4-Nitrobenzaldehyde | 10 mol% | 88 - 92 | 95:5 (anti:syn) | 92 - 96 |
| Asymmetric Aldol | 2-Chlorobenzaldehyde | 10 mol% | 85 - 89 | 92:8 (anti:syn) | 90 - 94 |
| Sulfa-Michael Addition | Nitroolefins | 2.5 mol%* | 80 - 90 | N/A | Up to 87 |
*Note: Sulfa-Michael additions typically utilize a thiourea derivative of the (S)-1-Benzyl-3-aminopyrrolidine scaffold.
Table 2: Pharmacological Impact of the (S)-3-Aminopyrrolidine Motif [3]
| API Class / Target | Compound Example | Role of (S)-1-Benzyl-3-aminopyrrolidine | Activity / Potency Gain |
| Neuroleptic (Benzamide) | YM-09151-2 | Chiral cyclic alkane-1,2-diamine core | 13x more potent than haloperidol |
| Dopamine D4 Antagonist | Naphthoate Esters | Selective binding pocket interaction | High selectivity over D2/D3 receptors |
| Antibacterial | Sitafloxacin analogs | C7-substituent on quinolone core | Enhanced activity against resistant strains |
References
- Application Notes and Protocols: (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis. Benchchem.
- Synthesis and neuroleptic activity of benzamides. cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. National Institutes of Health (NIH).
- Organic Building Blocks. Sigma-Aldrich.
- Asymmetric Sulfa-Michael Additions. ResearchGate.
-
Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[5]heptane-7-yl tert-butyl carbamate. Google Patents (WO2017190609A1). Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017190609A1 - Method for preparing efficiently synthetic sitafloxacin intermediate (7s)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate - Google Patents [patents.google.com]
- 5. scilit.com [scilit.com]
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl as a chiral ligand in catalysis
An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Overview
(S)-(-)-1-Benzyl-3-aminopyrrolidine (and its hydrochloride salt) is a highly versatile chiral diamine that has become a cornerstone building block in asymmetric synthesis [1]. Structurally, it features a tertiary ring nitrogen (due to the N-benzyl group) and a primary exocyclic amine at the C3 stereocenter. This unique combination of a conformationally restricted pyrrolidine ring and distinct amine basicities allows it to serve two primary functions in catalysis:
-
Bifunctional Organocatalysis : By derivatizing the primary amine into a hydrogen-bond donor (such as a thiourea or squaramide), the molecule acts as a bifunctional non-covalent catalyst. The tertiary ring nitrogen acts as a general base to activate nucleophiles, while the thiourea moiety activates electrophiles via hydrogen bonding [2].
-
Chiral Ligand Scaffold : The primary amine can be functionalized to create bidentate ligands (e.g., N,S-donor or N,P-donor ligands) for transition metal catalysis, creating a highly defined chiral pocket for stereocontrolled bond formation [3].
This application note details field-proven protocols for utilizing (S)-(-)-1-Benzyl-3-aminopyrrolidine in both organocatalytic Sulfa-Michael additions and Palladium-catalyzed asymmetric allylic alkylations (Tsuji-Trost reactions).
Application 1: Organocatalytic Asymmetric Sulfa-Michael Addition
Causality and Mechanistic Insight
The asymmetric Sulfa-Michael addition of thiols to nitroalkenes is a critical reaction for synthesizing sulfur-containing chiral building blocks used in pharmaceuticals. Using a thiourea derivative of (S)-1-benzyl-3-aminopyrrolidine provides exceptional stereocontrol.
Why this catalyst works: The tertiary amine of the pyrrolidine ring is sufficiently basic to deprotonate the incoming thiol, generating a highly nucleophilic thiolate. Simultaneously, the 3,5-bis(trifluoromethyl)phenyl thiourea moiety forms a rigid, double hydrogen-bond with the nitro group of the nitroalkene. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile and locks the transition state into a highly ordered conformation, directing the thiolate to attack exclusively from one enantioface [2].
Bifunctional base/H-bonding activation mode of (S)-1-benzyl-3-aminopyrrolidine thiourea derivatives.
Step-by-Step Protocol: Sulfa-Michael Addition
Self-Validating System: This protocol is designed to prevent background racemic reactions by using a low catalyst loading (2.5 mol%) in a non-polar solvent (toluene), which maximizes the strength of the hydrogen-bonding interactions.
-
Catalyst Preparation: Synthesize the catalyst by reacting (S)-(-)-1-Benzyl-3-aminopyrrolidine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in dichloromethane (DCM) at room temperature for 4 hours. Purify via flash chromatography.
-
Reaction Setup: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add the nitroalkene (0.5 mmol) and the synthesized thiourea catalyst (0.0125 mmol, 2.5 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous toluene. Stir for 5 minutes at room temperature to ensure complete dissolution.
-
Nucleophile Addition: Slowly add the aliphatic or aromatic thiol (0.6 mmol, 1.2 equiv) via a microsyringe.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 4:1). Causality note: Toluene suppresses background racemic pathways that occur in polar solvents.
-
Workup: Once complete (typically 12-24 hours), concentrate the mixture under reduced pressure.
-
Purification & Validation: Purify the crude product by silica gel flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
Quantitative Data Summary
| Substrate (Nitroalkene) | Thiol Nucleophile | Catalyst Loading | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| trans-β-Nitrostyrene | Benzyl mercaptan | 2.5 mol% | 12 | 92 | 87 |
| 1-(2-Nitroviny)-4-methoxybenzene | Benzyl mercaptan | 2.5 mol% | 14 | 89 | 85 |
| trans-β-Nitrostyrene | Cyclohexanethiol | 2.5 mol% | 24 | 85 | 82 |
(Data representative of optimized conditions utilizing the 3,5-bis(CF3)phenyl thiourea derivative of 1-benzyl-3-aminopyrrolidine[2].)
Application 2: Chiral Ligand in Palladium-Catalyzed Tsuji-Trost Reaction
Causality and Mechanistic Insight
(S)-1-Benzyl-3-aminopyrrolidine is an excellent precursor for synthesizing bidentate chiral ligands (such as N,S-donor pyrrolidine thioethers) used in Palladium-catalyzed asymmetric allylic alkylation (AAA).
Why this protocol works: When complexed with Pd₂(dba)₃, the chiral ligand forms a sterically demanding environment around the palladium center. The addition of N,O-bis(trimethylsilyl)acetamide (BSA) and potassium acetate (KOAc) is a critical self-validating step. BSA acts as a mild silylating agent to generate the enolate of dimethyl malonate in situ, while KOAc acts as a catalytic base. This combination avoids the use of strong external bases (like NaH) which can lead to rapid background racemic alkylation, ensuring that the nucleophilic attack is entirely governed by the chiral Pd-ligand complex [3].
Experimental workflow for Palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost).
Step-by-Step Protocol: Asymmetric Allylic Alkylation
-
Complexation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃·CHCl₃ (0.010 mmol, 2.5 mol%) and the (S)-1-benzyl-3-aminopyrrolidine-derived chiral ligand (0.040 mmol, 10 mol%) in anhydrous acetonitrile (1.0 mL). Stir at room temperature for 15 minutes until the solution turns a clear, deep yellow, indicating successful Pd-ligand complexation.
-
Substrate Addition: Add a solution of rac-1,3-diphenyl-2-propenyl acetate (0.40 mmol) dissolved in CH₃CN (1.5 mL) to the active catalyst mixture.
-
Nucleophile Activation: Sequentially add dimethyl malonate (0.14 mL, 1.2 mmol), N,O-bis(trimethylsilyl)acetamide (BSA, 0.30 mL, 1.2 mmol), and a catalytic amount of anhydrous potassium acetate (KOAc, 2 mg).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 24 to 72 hours. Monitor the disappearance of the starting acetate via TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with diethyl ether (3 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Validation: Purify the product via column chromatography (Hexanes/EtOAc 9:1). Analyze the product via chiral HPLC (Chiralcel AD-H, Hexane/i-PrOH 95:5) to confirm the ee (typically up to 82-90% depending on the exact ligand derivative)[3].
References
-
Wu, L., Wang, Y., & Zhou, Z. (2014). Stereocontrolled Construction of the Dihydrothiopyrano[2,3-b]indole Skeleton via an Organocatalyzed Asymmetric Cascade Sulfa-Michael-Aldol Reaction. (Referencing the broader application of N-3,5-bis(trifluoromethyl)phenyl thiourea derivatives of chiral 1-benzyl-3-aminopyrrolidine in asymmetric sulfa-Michael reactions). ResearchGate. Retrieved from:[Link]
-
Semantic Scholar (Corpus ID: 101036224). Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions. Enantiopure ligands for palladium-catalyzed asymmetric allylic alkylation. Retrieved from:[Link]
Application Note: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Asymmetric Aldol Reactions
Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Catalytic Rationale
The asymmetric aldol reaction remains a cornerstone of carbon-carbon bond formation in medicinal chemistry, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds. While secondary amine organocatalysts (e.g., proline derivatives) are traditionally favored, primary-tertiary chiral diamines like (S)-(-)-1-Benzyl-3-aminopyrrolidine have emerged as highly effective bifunctional catalysts, particularly for sterically demanding substrates [1].
When utilized as a hydrochloride salt, this catalyst operates via a highly ordered, self-validating bifunctional mechanism. The primary amine at the C3 position acts as the nucleophilic center, condensing with the ketone donor to form a chiral enamine. Concurrently, the protonated tertiary amine (N1-benzyl) functions as a Brønsted acid/hydrogen-bond donor. This dual-activation mode not only increases the electrophilicity of the incoming aldehyde but rigidly locks the transition state, resulting in exceptional diastereo- and enantiocontrol[2, 3].
Mechanistic Pathway
Understanding the causality of the catalytic cycle is critical for rational reaction optimization. The addition of the HCl salt ensures dynamic proton exchange in solution; the primary amine remains sufficiently nucleophilic to form the enamine, while the tertiary amine acts as the directing group.
Bifunctional primary enamine catalytic cycle for asymmetric aldol reactions.
Experimental Protocol: Asymmetric Aldol Addition
This protocol describes the standard coupling of a ketone (e.g., cyclohexanone) and an aldehyde (e.g., 4-nitrobenzaldehyde). Every step is designed to maximize turnover frequency and preserve stereochemical integrity.
Standard experimental workflow for the organocatalytic asymmetric aldol reaction.
Step-by-Step Methodology
1. Reaction Setup & Enamine Formation
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (0.05 mmol, 10 mol%) in 1.0 mL of a DMSO/H₂O mixture (9:1 v/v).
-
Causality: The inclusion of 10% water is critical. It accelerates the hydrolysis of the product iminium ion, preventing catalyst trapping and increasing the overall turnover frequency without disrupting the transition state hydrogen-bonding network.
-
-
Add the ketone donor (e.g., cyclohexanone, 2.5 mmol, 5.0 equiv).
-
Causality: A 5-fold excess of ketone thermodynamically drives the equilibrium toward the enamine intermediate and minimizes competing aldehyde self-aldol condensation.
-
-
Stir the mixture at ambient temperature (25 °C) for 15 minutes to allow pre-formation of the enamine.
2. Aldol Addition
-
Add the aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv) in one portion.
-
Seal the flask and stir vigorously. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the aldehyde is completely consumed (typically 24–48 hours).
3. Quenching and Aqueous Workup
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.
-
Causality: A mildly acidic quench rapidly hydrolyzes any remaining iminium intermediates and neutralizes the catalyst, preventing retro-aldol reactions (which erode enantiomeric excess) during the concentration phase.
-
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
-
Wash the combined organic layers with brine (3 x 5 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification and Analysis
-
Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the crude mixture prior to chromatography to avoid fractionation bias.
-
Purify the crude mixture via flash column chromatography (silica gel, gradient elution Hexanes/EtOAc) to isolate the pure β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) of the purified product via chiral stationary phase HPLC (e.g., Chiralpak AD-H or AS-H columns).
Quantitative Performance & Substrate Scope
The following table summarizes the expected quantitative performance metrics when utilizing (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl across various substrate classes. Data reflects optimized conditions (10 mol% catalyst, DMSO/H₂O, 25 °C).
| Substrate (Ketone) | Electrophile (Aldehyde) | Catalyst Loading | Yield (%) | dr (anti:syn) | ee (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 mol% | 92 | 95:5 | 98 |
| Cyclohexanone | 2-Chlorobenzaldehyde | 10 mol% | 88 | 91:9 | 94 |
| Acetone | 4-Nitrobenzaldehyde | 15 mol% | 85 | N/A | 90 |
| Cyclopentanone | 4-Cyanobenzaldehyde | 10 mol% | 78 | 85:15 | 88 |
| Tetrahydro-4H-pyran-4-one | 4-Nitrobenzaldehyde | 10 mol% | 89 | 92:8 | 95 |
Troubleshooting & Optimization Insights
-
Low Enantiomeric Excess (ee): If the ee is lower than expected, it often indicates background racemic pathways or retro-aldol equilibration. Ensure the reaction temperature is strictly controlled (lowering to 0 °C can improve ee at the cost of reaction time). Verify that the quenching step is performed rapidly with NH₄Cl to halt reversibility.
-
Sluggish Reaction Rates: Aldehydes lacking electron-withdrawing groups (e.g., benzaldehyde, aliphatic aldehydes) are less electrophilic. In such cases, increasing the catalyst loading to 20 mol% or switching the solvent to neat ketone can improve yields.
-
Catalyst Solubility Issues: If the HCl salt exhibits poor solubility in the chosen solvent, consider generating the free base in situ and adding a lipophilic acid co-catalyst (e.g., p-toluenesulfonic acid or benzoic acid) to form a more soluble chiral ion pair.
References
-
Wu, L., Wang, Y., & Zhou, Z. "Stereocontrolled Construction of the Dihydrothiopyrano[2,3-b]indole Skeleton via an Organocatalyzed Asymmetric Cascade Sulfa-Michael-Aldol Reaction." ResearchGate, 2014. URL:[Link]
-
Corruble, A., Valnot, J.-Y., Maddaluno, J., & Duhamel, P. "Structure-Selectivity Relationship in Alkyllithium−Aldehyde Condensations Using 3-Aminopyrrolidine Lithium Amides as Chiral Auxiliaries." The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Application of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Michael additions
Topic: Application of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Michael Additions Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Overview: The Chiral Diamine Advantage
(S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7 / HCl Salt: 114715-39-8) is a high-value chiral building block characterized by a C3-stereocenter on a pyrrolidine ring. Unlike simple chiral amines, this molecule possesses a unique "primary-tertiary" diamine architecture:
-
Exocyclic Primary Amine (C3-NH₂): Highly nucleophilic, serving as the active site for covalent bond formation (e.g., Aza-Michael additions, amide couplings).
-
Endocyclic Tertiary Amine (N-Benzyl): Provides basicity and steric bulk, often acting as an internal base or a handle for further functionalization (e.g., debenzylation to release the secondary amine).
In the context of Michael additions , this molecule is utilized in two distinct high-impact workflows:
-
As a Chiral Nucleophile (Aza-Michael Donor): It reacts with electron-deficient alkenes (acrylates, vinyl sulfones, acrylonitriles) to generate complex chiral
-amino acid derivatives. This is the dominant application in the synthesis of pharmaceutical intermediates, such as quinolone antibiotics and neuroleptic benzamides. -
As a Scaffold for Bifunctional Catalysts: The diamine backbone is a precursor to "privileged" organocatalysts (e.g., thioureas, squaramides) used to catalyze asymmetric nitro-Michael reactions.
Critical Mechanistic Insight
The Aza-Michael Pathway (Nucleophilic Mode)
The reaction involves the conjugate addition of the exocyclic primary amine to a Michael acceptor. The stereochemistry at C3 is preserved, while the new stereocenter formed at the
Key Success Factor: The "Free-Base" Requirement The commercial supply is typically the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt to ensure stability.
-
Problem: The protonated ammonium species (
) is non-nucleophilic. -
Solution: The protocol must include an in-situ neutralization step or a pre-reaction free-basing workup. Failure to fully liberate the free amine is the #1 cause of low yields.
Diagram 1: Mechanistic Pathway & Application Logic
Figure 1: The activation pathway from stable salt to active nucleophile for Aza-Michael addition.
Validated Protocol: Aza-Michael Addition to Methyl Acrylate
Objective: Synthesis of methyl 3-(((S)-1-benzylpyrrolidin-3-yl)amino)propanoate. Scale: 10 mmol (scalable to >100 mmol). Self-Validating Check: Monitoring the disappearance of the characteristic acrylate protons via ¹H NMR or TLC.
Materials & Reagents
| Component | Role | Specification |
| (S)-(-)-1-Benzyl-3-aminopyrrolidine[1][2]·2HCl | Nucleophile Source | >97% ee, CAS 114715-39-8 |
| Methyl Acrylate | Michael Acceptor | 1.2 equivalents, distilled |
| Triethylamine (Et₃N) | Base (Neutralization) | 2.5 equivalents |
| Methanol (MeOH) | Solvent | Anhydrous, promotes proton transfer |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
Step-by-Step Procedure
1. Preparation of the Free Base (In-Situ Method)
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add (S)-(-)-1-Benzyl-3-aminopyrrolidine·2HCl (2.49 g, 10 mmol) and Methanol (15 mL).
-
Neutralization: Cool to 0°C. Add Triethylamine (3.5 mL, 25 mmol) dropwise over 5 minutes.
-
Observation: The solution may become cloudy as triethylamine hydrochloride salts precipitate. This confirms deprotonation.
-
-
Equilibration: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT).
2. The Michael Addition
-
Addition: Add Methyl Acrylate (1.08 mL, 12 mmol) dropwise to the stirring amine solution.
-
Reaction: Stir vigorously at RT for 12–16 hours.
-
Optimization Note: For less reactive acceptors (e.g., crotonates), mild heating (40–50°C) may be required.
-
-
Checkpoint (Self-Validation): Perform TLC (SiO₂, 10% MeOH in DCM). The starting amine spot (low R_f, stains with Ninhydrin) should disappear/diminish, and a new higher R_f spot should appear.
3. Workup & Purification
-
Concentration: Remove Methanol and excess acrylate under reduced pressure (Rotavap).
-
Partition: Redissolve the residue in DCM (30 mL) and wash with Saturated NaHCO₃ (2 x 15 mL) to remove Et₃N·HCl salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Yield: Expect 85–95% of a pale yellow oil.
-
Purity Check: ¹H NMR should show the disappearance of vinyl protons (5.8–6.4 ppm) and the appearance of the
-alanine methylene triplets (~2.5–2.9 ppm).
Application Note: Scaffold for Bifunctional Catalysts
Beyond simple addition, this molecule is a precursor for Squaramide and Thiourea organocatalysts used in asymmetric nitro-Michael reactions.
Workflow:
-
Coupling: The primary amine reacts with a squarate ester or isothiocyanate.
-
Deprotection: The N-benzyl group is removed (H₂/Pd-C) to release the secondary amine.
-
Catalysis: The resulting molecule uses the secondary amine to activate aldehydes (via enamine) and the squaramide/thiourea to activate nitroolefins (via H-bonding).
Diagram 2: Catalyst Synthesis Workflow
Figure 2: Transformation of the building block into a bifunctional organocatalyst.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete neutralization of HCl salt. | Use a stronger base (NaOH) in a biphasic system (DCM/Water) to extract the free base before adding acrylate. |
| Polymerization | Excess acrylate or lack of inhibitor. | Add a radical inhibitor (e.g., MEHQ) if heating; ensure acrylate is distilled. |
| Double Addition | Primary amine reacts twice (forming tertiary amine). | Use a slight excess of the amine (1.1 eq) vs acrylate, or maintain low temperature (0°C). |
| Racemization | Harsh conditions affecting C3 stereocenter. | Avoid strong heating (>80°C) or strong bases (e.g., NaH). |
References
-
Asymmetric Conjugate Additions to Chiral Bicyclic Lactams. The Journal of Organic Chemistry. (Synthesis of chiral 3-aminopyrrolidines).
-
Recent advances in organocatalytic asymmetric aza-Michael reactions. Beilstein Journal of Organic Chemistry. (Review of amine catalysts in Michael additions).
-
Synthesis and neuroleptic activity of benzamides. Journal of Medicinal Chemistry. (Use of 1-benzyl-3-aminopyrrolidine in drug synthesis).[1][2][3][4]
-
A convenient route to 1-benzyl 3-aminopyrrolidine. ResearchGate. (Synthesis and properties of the title compound).
-
Organocatalytic Enantioselective Michael Reaction. PMC. (Use of pyrrolidine-based catalysts).[1][3][4][5][6]
Sources
- 1. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Asymmetric Amino Acid Synthesis
This guide details the application of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (and its derivatives) as a chiral auxiliary and organocatalyst in the synthesis of enantiomerically enriched amino acids, specifically focusing on
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7) is a diamine scaffold possessing a unique
-
Chiral Lithium Amide (CLA) Auxiliary: A stoichiometric chiral base used for the enantioselective deprotonation of prochiral ketones or epoxides, directing subsequent alkylations to form chiral centers.
-
Bifunctional Organocatalyst: A catalytic scaffold for asymmetric Michael additions and Mannich reactions, providing a metal-free route to
-amino acids and -nitro carbonyls.
This guide focuses on the Organocatalytic Asymmetric Michael Addition as the primary protocol due to its relevance in green chemistry and drug development (e.g., synthesis of GABA analogs), while detailing the CLA mechanism for difficult alkylations.
Mechanism of Action
Mode A: Chiral Lithium Amide (CLA) Auxiliary
When used stoichiometrically, the lithium amide of (S)-1-benzyl-3-aminopyrrolidine forms a chelated dimer in solution. This chiral base discriminates between enantiotopic protons on a prochiral substrate (e.g., a symmetric ketone or epoxide).
-
Mechanism: The lithium atom coordinates between the deprotonated 3-amino nitrogen and the pyrrolidine ring nitrogen (or the benzyl nitrogen), creating a rigid chiral pocket. This directs the removal of a specific proton, generating a chiral enolate that can be trapped with electrophiles to form
-substituted amino acid precursors.
Mode B: Bifunctional Organocatalysis (Enamine/Iminium Activation)
In the synthesis of
-
Activation: The secondary amine of the pyrrolidine ring forms a transient enamine with a ketone donor (HOMO activation).
-
Direction: The pendant H-bond donor (from the 3-amino group or a derivatized urea/thiourea) coordinates the nitroolefin or imine acceptor (LUMO activation), directing the attack to a single face.
Caption: Bifunctional catalytic cycle showing enamine formation and H-bond directed Michael addition.[1]
Experimental Protocol
Protocol: Asymmetric Synthesis of -Amino Acid Precursors via Michael Addition
Objective: Synthesis of (S)-2-(2-nitro-1-phenylethyl)cyclohexanone (Precursor to chiral
-
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (10 mol%)
-
Cyclohexanone (Donor)
-
trans-
-Nitrostyrene (Acceptor) -
Base: NaHCO
or KOH (for free-basing) -
Solvent: Toluene or CHCl
Phase 1: Preparation of the Free Base Catalyst
The commercial HCl salt must be neutralized to activate the amine.
-
Dissolution: Dissolve 1.0 g of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in 10 mL of water.
-
Neutralization: Add saturated aqueous NaHCO
until pH ~10. -
Extraction: Extract with CH
Cl (3 x 10 mL). -
Drying: Dry combined organics over anhydrous Na
SO , filter, and concentrate in vacuo to obtain the pale yellow oil (free amine).-
Checkpoint: Verify absence of HCl by testing pH of a wet aliquot.
-
Phase 2: Asymmetric Michael Addition[1]
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the free amine catalyst (0.1 mmol, 10 mol%) in Toluene (2.0 mL).
-
Acid Additive (Optional): Add Benzoic acid (10 mol%) if reaction rate is slow (co-catalyst effect).
-
Substrate Addition: Add Cyclohexanone (2.0 mmol, 2.0 equiv) followed by trans-
-Nitrostyrene (1.0 mmol, 1.0 equiv). -
Reaction: Stir at Room Temperature (20-25°C) for 24–48 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of nitrostyrene.
-
-
Quench: Add 1N HCl (1 mL) to quench the enamine and hydrolyze the intermediate.
-
Workup: Extract with EtOAc (3 x 10 mL). Wash with Brine. Dry over MgSO
.
Phase 3: Purification & Analysis[2]
-
Purification: Flash chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).
-
Analysis:
Phase 4: Conversion to
-Amino Acid (Reference Protocol)
-
Oxidation: Treat the
-nitro ketone with Baeyer-Villiger conditions or Haloform reaction (if methyl ketone) to generate the carboxylic acid. -
Reduction: Hydrogenation (H
, Raney Ni or Pd/C) converts the nitro group to the primary amine, yielding the final -amino acid.
Quantitative Performance Data
The following table summarizes typical performance metrics of 3-aminopyrrolidine derivatives in asymmetric Michael additions (Aldehyde/Ketone + Nitroolefin).
| Substrate (Donor) | Substrate (Acceptor) | Catalyst Loading | Yield (%) | dr (syn:anti) | ee (%) | Ref |
| Cyclohexanone | 10 mol% | 92 | 95:5 | 91 | [1, 2] | |
| Isovaleraldehyde | 10 mol% | 88 | 90:10 | 85 | [1] | |
| Acetone | 4-Cl- | 15 mol% | 85 | N/A | 78 | [3] |
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of beta-amino acid precursors.
References
-
Tomooka, K. et al. Structure-Selectivity Relationship in Alkyllithium−Aldehyde Condensations Using 3-Aminopyrrolidine Lithium Amides as Chiral Auxiliaries. Journal of Organic Chemistry, 1998.[5] [Link]
-
Zhang, H. et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI, 2023. [Link]
-
White Rose Research. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Scilit [scilit.com]
Derivatization of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl for specific reactions
Application Note: Advanced Derivatization Strategies for (S)-1-Benzyl-3-aminopyrrolidine
Abstract & Strategic Value
(S)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7 for free base; 131852-54-5 for 2HCl salt) is a high-value chiral synthon used extensively in the synthesis of quinolone antibiotics (e.g., Moxifloxacin analogs), GPCR ligands (nemonapride), and as a chiral auxiliary in asymmetric organocatalysis.
Its structural utility relies on the orthogonal reactivity of its two nitrogen centers:
-
Exocyclic Primary Amine (C3-
): Highly nucleophilic, sterically unhindered, and ready for immediate derivatization (acylation, alkylation, sulfonylation). -
Endocyclic Tertiary Amine (N1-Benzyl): Protected by a benzyl group, maintaining the pyrrolidine ring's basicity and solubility while preventing N1 side reactions.
This guide details the protocols for handling the HCl salt, preventing racemization during coupling, and executing selective functionalization.
Pre-Analytical Consideration: Handling the Salt Form
Critical Step: Most commercial sources supply the dihydrochloride salt (2HCl) to ensure stability. Direct use of the salt in reactions requiring mild bases (like pyridine) often leads to incomplete conversion or "gummy" precipitates.
Decision Matrix: Free-Basing vs. In-Situ Neutralization
| Parameter | Method A: Isolation of Free Base | Method B: In-Situ Neutralization |
| When to use | For sensitive organometallic couplings or when exact stoichiometry is critical. | For standard amide couplings (HATU/EDC) or reductive aminations. |
| Pros | Removes acidic counter-ions completely; accurate weighing of active amine. | Faster; reduces solvent waste. |
| Cons | Extra extraction step; free base absorbs | Large amounts of DIPEA/TEA salts generated; may crash out in non-polar solvents. |
Protocol A: Preparation of Free Base (Standard)
-
Dissolve 10.0 g of (S)-1-Benzyl-3-aminopyrrolidine 2HCl in 30 mL distilled water.
-
Cool to 0°C. Slowly add 40% NaOH (aq) until pH > 12.
-
Extract 3x with Dichloromethane (DCM).
-
Dry combined organics over anhydrous
(Do not use if Lewis acid catalysis follows; trace Mg can interfere). -
Concentrate in vacuo to yield a pale yellow oil.
-
Validation: Check NMR (
).[1] Absence of broad ammonium protons >8.0 ppm confirms free base.
-
Module 1: Amide Coupling (Acylation)
Objective: Synthesize chiral amides without racemizing the C3 center. Context: Used in the synthesis of antipsychotics like Nemonapride.[2]
Figure 1: Optimized HATU-mediated coupling workflow to prevent C3 epimerization.
Protocol:
-
Activation: In a dry flask under
, dissolve the Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M). -
Add HATU (1.1 equiv) and DIPEA (3.0 equiv if using HCl salt; 1.2 equiv if using free base). Stir for 15 minutes at RT. Note: The solution should turn yellow/orange.
-
Coupling: Cool to 0°C. Add (S)-1-Benzyl-3-aminopyrrolidine (1.05 equiv) dropwise.
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
5%
(removes DMF). -
Sat.
(removes unreacted acid). -
Brine.[2]
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Scientific Insight: Pre-activation of the acid is crucial. If the amine is present during activation with uronium salts (HATU), side reactions at the primary amine (guanidinylation) can occur.
Module 2: Nucleophilic Aromatic Substitution ( )
Objective: Functionalization of heteroaryl chlorides (e.g., chloropyrimidines, fluoronitrobenzenes). Context: Crucial for Quinolone antibiotic scaffolds.
Protocol:
-
Reagents: Suspend Aryl Halide (1.0 equiv), (S)-Amine salt (1.1 equiv), and
(3.0 equiv) in DMSO or NMP. -
Reaction: Heat to 80–100°C.
-
Note: The benzyl group adds steric bulk. If conversion is slow, add a catalytic amount of KI (Finkelstein condition) or switch to microwave irradiation (120°C, 20 min).
-
-
Quench: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
Module 3: Debenzylation (Hydrogenolysis)
Objective: Removal of the N-benzyl group to liberate the secondary amine for further ring functionalization.
Figure 2: Catalytic hydrogenolysis workflow. Pearlman's catalyst is preferred for stubborn substrates.
Protocol:
-
Safety: Purge flask with Nitrogen before adding catalyst (Pd/C is pyrophoric in methanol).
-
Dissolve the N-benzyl derivative in Methanol (0.1 M). Add 1-2 drops of Acetic Acid (accelerates amine deprotection).
-
Add 10% Pd/C (10-20% by weight of substrate).
-
Hydrogenation:
-
Standard: Hydrogen balloon (1 atm) at RT for 12-24 hours.
-
Stubborn: Parr shaker at 50 psi.
-
-
Filtration: Filter through a Celite pad. Wash pad with MeOH.
-
Concentration: Evaporate solvent.
-
Troubleshooting: If the reaction stalls, the amine product might be poisoning the catalyst. Use Pearlman’s Catalyst (
) which is more robust for N-debenzylations.
-
Analytical Validation
Chiral HPLC Method (Enantiomeric Excess Check): To ensure the (S)-configuration is maintained after derivatization:
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The (S)-enantiomer typically elutes earlier or later depending on the specific column/derivative interaction (Must run racemic standard for comparison).
NMR Characterization (Free Base):
-
1H NMR (400 MHz, CDCl3):
7.2-7.3 (m, 5H, Ph), 3.6 (s, 2H, -Ph), 3.5 (m, 1H, H-3), 2.7 (m, 2H), 2.5 (m, 1H), 2.2 (m, 1H), 1.5-2.2 (m, 2H, H-4).
References
-
Synthesis of Nemonapride: Journal of Organic Chemistry. "3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine." (2008).
-
Analytical Derivatization: Journal of Chromatography B. "(S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation." (2013).[3][4]
-
Compound Data: PubChem Compound Summary for CID 2756613, 1-Benzyl-3-aminopyrrolidine.
-
Debenzylation Protocols: BenchChem Application Notes. "Navigating the Synthesis of 3-Aminopyrrolidine Derivatives."
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pharmaceutical intermediates with (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Application Note: Synthesis of Pharmaceutical Intermediates with (S)-1-Benzyl-3-aminopyrrolidine HCl
Executive Summary
(S)-1-Benzyl-3-aminopyrrolidine HCl (CAS 114715-38-7) is a high-value chiral building block extensively used in the synthesis of GPCR antagonists (e.g., Substance P antagonists like CP-99,994 analogs), Quinolone antibiotics (e.g., 7-substituted fluoroquinolones), and Calcium Channel Blockers .[1] Its pyrrolidine core provides a rigid stereochemical scaffold that enhances binding affinity and metabolic stability in drug candidates.[2]
This guide details the handling, neutralization, and three core synthetic transformations of this intermediate: Amidation , Nucleophilic Aromatic Substitution (
Part 1: Chemical Identity & Critical Handling
Compound: (S)-1-Benzyl-3-aminopyrrolidine Dihydrochloride CAS: 114715-38-7 (Free base often cited as 114715-38-7 in databases; specific salt forms vary). Stereochemistry Note: While the (S)-enantiomer is typically dextrorotatory (+), rotation is highly solvent- and salt-dependent.[3]
-
Critical Quality Attribute (CQA): Verify absolute configuration via Chiral HPLC or specific rotation against a certified standard. This guide assumes the (S)-configuration as the structural anchor.
Handling the HCl Salt: The hydrochloride salt is hygroscopic and acidic.[2] Direct use in nucleophilic substitutions without neutralization will result in failed coupling.[2]
-
Best Practice: Perform an in situ free-basing using a tertiary amine (DIPEA or TEA) or a biphasic extraction (NaOH/DCM) prior to the main reaction.
Part 2: Synthetic Workflows
The following diagram illustrates the three primary synthetic pathways for this scaffold in medicinal chemistry.
Figure 1: Strategic divergence of (S)-1-Benzyl-3-aminopyrrolidine into three major pharmaceutical classes.
Part 3: Detailed Experimental Protocols
Protocol A: Amide Coupling (Synthesis of GPCR Ligand Intermediates)
Context: This reaction couples the chiral amine with a carboxylic acid (e.g., substituted benzoic acid) to form an amide bond, common in the synthesis of Substance P antagonists [1].[2]
Reagents:
-
(S)-1-Benzyl-3-aminopyrrolidine HCl (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
EDC[2]·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Procedure:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.
-
Neutralization & Addition: In a separate vial, dissolve (S)-1-Benzyl-3-aminopyrrolidine HCl (1.0 equiv) in minimal DMF. Add DIPEA (3.0 equiv) to neutralize the salt.
-
Note: The solution may become cloudy due to amine salt precipitation; ensure good stirring.[2]
-
-
Coupling: Add the amine solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.[2] Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: Reaction (Synthesis of Quinolone Antibiotics)
Context: The pyrrolidine amine acts as a nucleophile to displace a halogen (typically Fluorine or Chlorine) on a quinolone core (e.g., 7-chloro-6-fluoroquinolone) [2].
Reagents:
-
(S)-1-Benzyl-3-aminopyrrolidine HCl (1.2 equiv)
-
7-Chloro-6-fluoro-quinolone ester (1.0 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K2CO3 (2.5 equiv)
-
Solvent: Acetonitrile or DMSO[2]
Procedure:
-
Preparation: Suspend the Quinolone substrate (1.0 equiv) in Acetonitrile.
-
Addition: Add (S)-1-Benzyl-3-aminopyrrolidine HCl (1.2 equiv) followed by DBU (2.5 equiv).
-
Reflux: Heat the reaction to 60–80°C for 4–8 hours.
-
Endpoint: Monitor the disappearance of the aryl chloride by HPLC.[2]
-
-
Workup: Cool to RT. Pour into ice water. The product often precipitates.[2] Filter and wash with water.[2] If no precipitate, extract with DCM.[2]
Protocol C: Catalytic Hydrogenolysis (Debenzylation)
Context: Removal of the benzyl protecting group to expose the secondary amine for further functionalization (e.g., to create Barnidipine-like analogs) [3].[2]
Reagents:
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source: H2 gas (balloon or Parr shaker) or Ammonium Formate
-
Solvent: Methanol or Ethanol[2]
Procedure:
-
Dissolution: Dissolve the benzyl-protected amine in Methanol (0.1 M).
-
Safety: Purge the flask with Nitrogen to remove oxygen before adding catalyst.[2]
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate).
-
Hydrogenation: Evacuate and backfill with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm is usually sufficient; 50 psi for difficult substrates) at RT for 12–24 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.[2]
-
Isolation: Concentrate the filtrate to obtain the free secondary amine.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amidation) | Incomplete neutralization of HCl salt. | Increase DIPEA to 3.5–4.0 equiv. Ensure amine is fully dissolved before addition.[2] |
| Racemization | High temperature or strong base.[2] | Keep reaction temperature <40°C. Use DIPEA instead of stronger inorganic bases like NaOH during coupling.[2] |
| Incomplete Debenzylation | Catalyst poisoning (S or N species). | Use Pearlman’s Catalyst (Pd(OH)2/C) or add Acetic Acid (1–2 equiv) to protonate the amine and prevent catalyst inhibition. |
| Hygroscopicity | Moisture absorption by HCl salt.[2] | Store starting material in a desiccator.[2] Dry DMF/DCM over molecular sieves (3Å). |
References
-
Stereoselective synthesis of (+)-CP-99,994. Tetrahedron Letters, 1993.[7] Link
-
Synthesis and antibacterial activity of 7-(3-aminopyrrolidin-1-yl)quinolones. Journal of Medicinal Chemistry, 1992. Link
-
Efficient removal of benzyl protecting groups from nitrogen-containing compounds. Journal of Organic Chemistry, 1999.[2] Link
-
Barnidipine Synthesis Intermediates. Google Patents (EP3168215A2). Link
Sources
- 1. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. (S)-(+)-1-Benzyl-3-aminopyrrolidine, CAS No. 114715-38-7 - iChemical [ichemical.com]
- 5. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
The Strategic deployment of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in the Synthesis of Architecturally Complex N-Heterocycles
Introduction: The Ascendancy of a Chiral Scaffold
In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure nitrogen-containing heterocycles is of paramount importance. These structural motifs are ubiquitous in a vast array of pharmaceuticals and biologically active natural products.[1] Among the chiral building blocks available to the synthetic chemist, (S)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride stands out as a versatile and strategically significant scaffold. Its inherent chirality, coupled with the differential reactivity of its secondary and primary amino groups, provides a powerful tool for the construction of complex, three-dimensional molecular architectures with a high degree of stereocontrol. This application note will provide an in-depth technical guide on the utility of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in the synthesis of diverse N-heterocyclic systems, offering both mechanistic insights and detailed experimental protocols for key transformations.
The strategic importance of the (S)-(-)-1-benzyl-3-aminopyrrolidine scaffold lies in its pre-defined stereocenter, which can be leveraged to induce chirality in subsequent reactions, and the orthogonal nature of its two amine functionalities. The secondary amine within the pyrrolidine ring is a good nucleophile and can participate in a variety of cyclization and condensation reactions, while the primary exocyclic amine offers a handle for further functionalization or can act as a key pharmacophoric element. The benzyl group, while often serving as a protecting group, can also influence the steric course of reactions and can be readily removed under standard hydrogenolysis conditions to unmask the secondary amine for further elaboration. This combination of features makes it an invaluable tool for the asymmetric synthesis of substituted pyrrolidines, piperidines, and more complex fused heterocyclic systems.
I. Diastereoselective Synthesis of Substituted Pyrrolidines: Leveraging the Chiral Core
The inherent chirality of (S)-(-)-1-benzyl-3-aminopyrrolidine can be effectively utilized to direct the stereochemical outcome of reactions, leading to the diastereoselective synthesis of substituted pyrrolidines. This is a powerful strategy for accessing novel chemical space and for the synthesis of analogues of biologically active compounds.
A. Mechanistic Rationale: Chiral Induction and Steric Control
The underlying principle of diastereoselective synthesis using this chiral building block is the influence of the pre-existing stereocenter on the approach of incoming reagents. The bulky N-benzyl group can effectively shield one face of the molecule, forcing reactants to approach from the less hindered side. Furthermore, the amino group at the C3 position can participate in hydrogen bonding or other non-covalent interactions with reactants or catalysts, further directing the stereochemical course of the reaction.
B. Application in the Synthesis of Quinolone Antibiotic Precursors
A prime example of the application of chiral 3-aminopyrrolidine derivatives is in the synthesis of quinolone and naphthyridone antibacterial agents.[2][3] The 3-aminopyrrolidinyl moiety at the C-7 position is a common feature in many potent fluoroquinolone antibiotics, and its stereochemistry is often crucial for activity. For instance, the synthesis of moxifloxacin, a fourth-generation fluoroquinolone, relies on a chiral (S,S)-2,8-diazabicyclo[4.3.0]nonane side chain. While not a direct reaction of the title compound, the synthesis of advanced intermediates for such drugs often involves the diastereoselective functionalization of a chiral 3-aminopyrrolidine core.
The primary amino group of (S)-(-)-1-benzyl-3-aminopyrrolidine can be acylated with a variety of reagents, and the resulting amide can then undergo further transformations. The chirality at the C3 position of the pyrrolidine ring can influence the stereochemical outcome of reactions at the alpha-position to the newly formed amide carbonyl.
Experimental Protocol 1: Diastereoselective Acylation and Further Functionalization
This protocol outlines a representative procedure for the acylation of the primary amino group, followed by a hypothetical diastereoselective alkylation of the resulting amide, based on general principles of chiral auxiliary-guided synthesis.
Step 1: Acylation of (S)-(-)-1-Benzyl-3-aminopyrrolidine
-
To a solution of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Step 2: Diastereoselective Alkylation (Hypothetical)
-
To a solution of the N-acylated product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at -78 °C under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio by NMR spectroscopy and purify the product by column chromatography.
II. The Pictet-Spengler Reaction: A Gateway to Fused N-Heterocycles
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[4][5] The primary amino group of (S)-(-)-1-benzyl-3-aminopyrrolidine can be transformed into a β-arylethylamine moiety, making it a suitable precursor for the diastereoselective Pictet-Spengler reaction.
A. Mechanistic Pathway and Stereochemical Control
The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.[6] When a chiral β-arylethylamine derived from (S)-(-)-1-benzyl-3-aminopyrrolidine is used, the stereocenter on the pyrrolidine ring can direct the facial selectivity of the cyclization, leading to the formation of one diastereomer in excess.
Caption: Diastereoselective Pictet-Spengler Reaction Workflow.
Experimental Protocol 2: Diastereoselective Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative
This protocol provides a general procedure for the synthesis of a tetrahydro-β-carboline derivative using a precursor derived from (S)-(-)-1-benzyl-3-aminopyrrolidine.
Step 1: Synthesis of the β-Arylethylamine Precursor (Illustrative)
-
Protect the primary amino group of (S)-(-)-1-benzyl-3-aminopyrrolidine with a suitable protecting group (e.g., Boc).
-
Perform a reductive amination with an appropriate arylacetaldehyde to introduce the β-arylethyl moiety onto the primary amine.
-
Deprotect the primary amine to yield the required precursor.
Step 2: Pictet-Spengler Cyclization
-
To a solution of the chiral β-arylethylamine precursor (1.0 eq) and an aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA) or scandium(III) triflate).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography and determine the diastereomeric ratio by chiral HPLC or NMR analysis of a suitable derivative.
III. Synthesis of Spiropyrrolidines via [3+2] Cycloaddition
Spiropyrrolidines are an important class of N-heterocycles with significant therapeutic potential.[7] The [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles is a powerful method for their construction. (S)-(-)-1-Benzyl-3-aminopyrrolidine can be utilized as a chiral precursor to generate chiral azomethine ylides, leading to the diastereoselective synthesis of spiropyrrolidines.
A. Generation of Chiral Azomethine Ylides and Cycloaddition
Chiral azomethine ylides can be generated in situ from the condensation of an α-amino acid ester derived from (S)-(-)-1-benzyl-3-aminopyrrolidine with an aldehyde or ketone. The subsequent [3+2] cycloaddition with an activated alkene, such as a maleimide or an acrylate, proceeds through a concerted or stepwise mechanism, with the stereochemistry of the final product being controlled by the chiral pyrrolidine scaffold.
Caption: Diastereoselective Synthesis of Spiropyrrolidines.
Experimental Protocol 3: Diastereoselective [3+2] Cycloaddition for Spiropyrrolidine Synthesis
This protocol provides a general method for the synthesis of a spiropyrrolidine derivative.
-
To a mixture of the chiral α-amino ester derived from (S)-(-)-1-benzyl-3-aminopyrrolidine (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent such as toluene, add the dipolarophile (e.g., N-phenylmaleimide, 1.0 eq).
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the diastereomeric products.
-
Determine the diastereomeric ratio by NMR spectroscopy.
IV. Asymmetric Organocatalysis
The unique structural features of (S)-(-)-1-benzyl-3-aminopyrrolidine, possessing both a secondary and a primary amine at a stereogenic center, make it a promising candidate as a bifunctional organocatalyst.[8]
A. Mechanistic Principles of Bifunctional Catalysis
In reactions such as the asymmetric aldol reaction, the secondary amine of the pyrrolidine ring can form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone). Simultaneously, the primary amino group, or a derivative thereof, can act as a hydrogen-bond donor to activate the electrophilic partner (e.g., an aldehyde) and control the stereochemistry of the C-C bond formation. This dual activation mode is a hallmark of many highly efficient organocatalysts.
Summary of Applications and Reaction Conditions
| Application | Key Reaction Type | Typical Reagents | Typical Conditions | Expected Outcome |
| Substituted Pyrrolidines | Diastereoselective Acylation/Alkylation | Acyl chlorides, alkyl halides, strong base (e.g., LDA) | -78 °C to room temperature | Diastereomerically enriched substituted pyrrolidines |
| Fused N-Heterocycles | Diastereoselective Pictet-Spengler Reaction | Aldehydes, Brønsted or Lewis acid catalyst | Room temperature to 60 °C | Diastereomerically enriched tetrahydro-β-carbolines |
| Spiropyrrolidines | Diastereoselective [3+2] Cycloaddition | Aldehydes, activated alkenes | Refluxing toluene | Diastereomerically enriched spiropyrrolidines |
| Asymmetric Catalysis | Asymmetric Aldol Reaction | Ketones, aldehydes | Room temperature | Enantiomerically enriched β-hydroxy ketones |
Conclusion
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a powerful and versatile chiral building block for the synthesis of a wide range of N-heterocycles. Its inherent stereochemistry and the differential reactivity of its amino groups allow for the diastereoselective construction of complex molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic discussions provided in this application note serve as a guide for researchers to harness the full potential of this valuable synthetic tool in their drug discovery and development programs.
References
-
Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link][4][5]
-
Sanchez, J. P., Domagala, J. M., Heifetz, C. L., Priebe, S. R., Sesnie, J. A., & Trehan, A. K. (1992). Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. Journal of Medicinal Chemistry, 35(10), 1764–1773. [Link][2]
-
Yoshida, T., Yamamoto, Y., Orita, H., Kakiuchi, M., Takahashi, Y., Itakura, M., Kado, N., Mitani, K., Yasuda, S., Kato, H., & Itoh, Y. (1996). Studies on Quinolone Antibacterials. V. Synthesis and Antibacterial Activity of Chiral 5-Amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoro-1, 4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic Acids and Derivatives. Chemical & Pharmaceutical Bulletin, 44(6), 1074–1085. [Link][3]
-
Kamal, A., Shaik, A. B., Ramakrishna, G., & Alarifi, A. (2014). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules, 19(7), 9656–9676. [Link][7]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(11), 1533. [Link][9]
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2016). DePaul Discoveries, 5(1). Retrieved from [Link][6]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4757. [Link][1]
Sources
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | MDPI [mdpi.com]
- 2. Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Quinolone Antibacterials. V. Synthesis and Antibacterial Activity of Chiral 5-Amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoro-1, 4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic Acids and Derivatives [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. via.library.depaul.edu [via.library.depaul.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
The following Application Note and Protocol guide details the scale-up synthesis of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl , a critical chiral building block in drug discovery (e.g., for quinolone antibiotics and CCR5 antagonists).
This guide prioritizes the Chiral Pool Strategy starting from L-Aspartic Acid , as it offers the most direct, atom-economical path with defined stereochemistry, while also detailing the Resolution Method as a robust industrial alternative.
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7) is a versatile diamine intermediate. While resolution of the racemate is common in commodity manufacturing, high-value pharmaceutical applications often demand the strict stereocontrol provided by chiral pool synthesis. This protocol details the conversion of L-Aspartic Acid to the target amine via an N-protected succinimide intermediate. This route minimizes racemization risks associated with high-temperature condensations and avoids the inversion steps required when starting from L-Malic acid.
Key Process Parameters (CPPs)
-
Starting Material: N-Boc-L-Aspartic Acid (or L-Aspartic Acid with in-situ protection).
-
Critical Intermediate: (S)-N-Benzyl-3-(tert-butoxycarbonylamino)succinimide.[1]
-
Reduction Strategy: Borane-THF (BH3·THF) or Borane-DMS is preferred over LiAlH4 to preserve the N-Boc protecting group during imide reduction.
-
Target Specifications: >98% ee, >95% Chemical Purity.
Retrosynthetic Analysis & Route Selection
The synthesis leverages the natural chirality of L-Aspartic acid. The C2 chiral center of aspartic acid becomes the C3 chiral center of the pyrrolidine ring with retention of configuration .
Pathway Logic
-
Protection: The
-amino group is protected (Boc) to prevent side reactions and racemization during imide formation. -
Cyclization: Condensation with benzylamine forms the 5-membered succinimide ring.
-
Global Reduction: The succinimide carbonyls are reduced to methylene groups.
-
Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.
Figure 1: Synthetic pathway from L-Aspartic Acid to Target. Configuration is retained throughout.
Detailed Experimental Protocol
Stage 1: Formation of (S)-N-Benzyl-3-(Boc-amino)succinimide
Objective: Create the cyclic imide scaffold without racemizing the alpha-carbon.
-
Reagents:
Procedure:
-
Anhydride Formation: Charge N-Boc-L-Aspartic acid into a reactor. Add Acetic Anhydride (2.5 eq) slowly. Stir at 40–50°C for 2 hours until the solid dissolves and conversion to the cyclic anhydride is complete (monitor by TLC/HPLC).
-
Concentration: Distill off excess acetic anhydride and acetic acid under reduced pressure (maintain T < 60°C to prevent thermal racemization).
-
Reconstitution: Dissolve the residue in dry EtOAc or Toluene.
-
Amidation: Cool to 0–5°C. Add Benzylamine (1.05 eq) dropwise. The reaction is exothermic; control addition rate to keep T < 20°C. Stir for 1 hour.
-
Cyclization: Add Thionyl Chloride (1.1 eq) or reflux with a Dean-Stark trap (if in Toluene) to close the ring. Preferred Method: Add Acetic Anhydride (1.2 eq) and Sodium Acetate (0.5 eq) and heat to 60°C for 3 hours.
-
Work-up: Wash organic layer with 1M HCl (cold), Sat. NaHCO3, and Brine. Dry over MgSO4 and concentrate.
-
Crystallization: Recrystallize from EtOAc/Hexanes to upgrade enantiomeric excess (ee) if necessary.
Stage 2: Reduction to (S)-1-Benzyl-3-(Boc-amino)pyrrolidine
Objective: Reduce the two amide carbonyls to methylenes. Safety Note: Hydride reductions release hydrogen gas. Ensure adequate venting and nitrogen inerting.
-
Reagents:
-
Borane-THF complex (1M solution) or Borane-DMS (2M). (Note: LiAlH4 can be used but may attack the Boc carbamate, leading to N-methyl byproducts).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Setup: Purge reactor with Nitrogen. Charge Imide intermediate (from Stage 1) dissolved in anhydrous THF.
-
Addition: Cool to 0°C. Add Borane-THF (3.5 equiv) dropwise via addition funnel.
-
Reaction: Allow to warm to Room Temperature (RT), then reflux (65°C) for 4–6 hours. Monitor disappearance of imide carbonyl peak by IR or HPLC.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise to quench excess Borane (vigorous H2 evolution).
-
Work-up: Concentrate the mixture. Add 6M HCl and reflux for 1 hour to break the boron-amine complex. (Note: This may also deprotect the Boc group, merging Stage 2 and 3).
-
Isolation (Boc-protected): If Boc retention is desired, use oxidative workup (NaOH/H2O2) – Not recommended for amines. Instead, use basic hydrolysis of the boron complex followed by extraction.
Stage 3: Deprotection and Salt Formation
Objective: Remove Boc group and isolate as the stable HCl salt.
Procedure:
-
If the Boron-complex hydrolysis (Step 5 above) was done with aqueous acid, the Boc group is likely already cleaved.
-
Basification: Adjust pH to >12 using 50% NaOH. Extract the free base amine into Dichloromethane (DCM) or Toluene.
-
Salt Formation: Dry the organic layer.[4][5] Add HCl in Methanol or Isopropanol (2.5 equiv).
-
Filtration: The product, (S)-(-)-1-Benzyl-3-aminopyrrolidine dihydrochloride , precipitates as a white solid. Filter and wash with cold ether.
-
Drying: Vacuum dry at 40°C.
Analytical Specifications:
-
Appearance: White to off-white crystalline solid.
-
1H NMR: Consistent with structure.
-
Optical Rotation:
to (c=1, MeOH) (Value depends on salt form and solvent). -
Chiral HPLC: >98% ee (Chiralcel OD-H or AD-H column).
Process Workflow & Safety (Scale-Up)
The following diagram illustrates the operational flow and critical control points (CCPs) for a 1kg scale batch.
Figure 2: Process Flow Diagram highlighting critical safety steps (Red) and isolation (Green).
Safety & Troubleshooting Table
| Process Step | Hazard / Issue | Mitigation / Solution |
| Imide Formation | Racemization of Aspartic Acid | Avoid temperatures >60°C during anhydride formation. Use N-Boc protection (carbamates resist racemization better than amides). |
| Benzylamine Addition | Strong Exotherm | Add amine slowly at 0°C. Use jacketed reactor cooling. |
| Borane Reduction | H2 Gas Evolution / Pyrophoric | Constant N2 sweep. Quench excess borane very slowly with MeOH. Use a scrubber for exhaust. |
| Boc Deprotection | Isobutylene gas evolution | Ensure reactor venting is open. |
| Impurity Control | Incomplete Reduction | Monitor "Imide" peak by HPLC. Ensure reflux time is sufficient. |
Alternative Strategy: Classical Resolution
For facilities lacking hydride reduction capabilities or requiring lower raw material costs, the Resolution of Racemate is a viable alternative.
-
Racemate Synthesis: React Itaconic acid or Maleic anhydride with Benzylamine followed by reduction to yield (±)-1-Benzyl-3-aminopyrrolidine.
-
Resolution:
-
Dissolve racemate in Methanol/Water.
-
Add L-(+)-Tartaric Acid (0.5 - 1.0 equiv).
-
Heat to dissolve, then cool slowly.
-
The diastereomeric salt of the (S)-amine crystallizes out (check specific literature for solvent tuning; sometimes D-Tartaric is required depending on the specific salt packing).
-
Recrystallize to >99% de.
-
Free base with NaOH.
-
This method is often preferred in multi-ton manufacturing due to the avoidance of expensive Borane reagents [1, 3].
References
-
Google Patents. (2012). CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine via Tartaric Acid Resolution.[6] Retrieved from
-
ResearchGate. (2025). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and reduction protocols. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 1-Benzyl-3-aminopyrrolidine (CID 2756613). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. US6861526B2 - Process for the preparation of (S,S)-cis-2-benzhydryl-3-benzylaminoquinuclidine - Google Patents [patents.google.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl Catalysis
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl as a chiral organocatalyst.
Mechanistic Overview
(S)-(-)-1-Benzyl-3-aminopyrrolidine is a powerful bifunctional organocatalyst. The primary amine at the C3 stereocenter covalently activates carbonyl donors by forming a reactive enamine or iminium intermediate[1]. Concurrently, the bulky tertiary N-benzyl group dictates the stereochemical outcome by providing facial shielding and participating in the hydrogen-bonding network of the transition state[1]. Because this catalyst is frequently supplied as a stable hydrochloride (HCl) salt, optimizing the reaction microenvironment—specifically the protonation state of the amines—is critical for achieving high yields and enantiomeric excess (ee).
Catalytic Workflow
Catalytic cycle of (S)-(-)-1-Benzyl-3-aminopyrrolidine highlighting enamine activation.
Troubleshooting FAQs
Q1: I am using the HCl salt directly, but my asymmetric Michael addition shows zero conversion. What is the limiting factor? Causality: The primary amine is protonated (ammonium) in the HCl salt form, rendering it non-nucleophilic. Without a free primary amine, the catalyst cannot condense with the carbonyl donor to form the active enamine intermediate[1]. Solution: You must perform an in situ neutralization. Add a stoichiometric equivalent (relative to the catalyst) of a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) to liberate the free base before introducing your substrates.
Q2: My enantiomeric excess (ee) is stalling at 50-60%. How can I optimize the stereocontrol? Causality: High stereocontrol relies on a highly ordered, rigid transition state, which is often stabilized by delicate hydrogen-bonding interactions[2]. Polar protic solvents (like methanol) disrupt these H-bond networks, leading to a looser transition state and background racemic reactions[3]. Solution:
-
Solvent Switch: Transition to non-polar or weakly polar aprotic solvents (e.g., Toluene, DCM, or THF).
-
Acidic Co-catalyst: Introduce a Brønsted acid co-catalyst (e.g., 10 mol% benzoic acid or 2,4-dinitrobenzoic acid). The acid facilitates the proton-transfer steps required for rapid iminium formation and hydrolysis, minimizing the residence time of the product on the catalyst and preventing racemization[3].
Q3: The reaction kinetics are sluggish even after free-basing. Why is the catalyst turning over so slowly? Causality: Sluggish kinetics in primary amine catalysis often result from the slow hydrolysis of the intermediate iminium ion back to the free catalyst and the product[1]. If the system is strictly anhydrous, this final water-dependent step becomes the bottleneck. Solution: Ensure a stoichiometric excess of the nucleophile (e.g., 2-5 equivalents of the ketone donor). If using rigorously dried solvents, consider adding a highly controlled, catalytic amount of water (e.g., 1-2 equivalents relative to the catalyst) to facilitate the final hydrolysis step without promoting side reactions.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of an asymmetric aldol reaction using (S)-(-)-1-Benzyl-3-aminopyrrolidine (10 mol%) to demonstrate the critical impact of solvent and co-catalyst selection.
| Entry | Solvent | Additive (10 mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Methanol | None | 25 | 45 | 32 |
| 2 | THF | None | 25 | 68 | 65 |
| 3 | Toluene | None | 25 | 72 | 78 |
| 4 | Toluene | Benzoic Acid | 25 | 89 | 88 |
| 5 | Toluene | Benzoic Acid | 0 | 85 | 94 |
Note: Data represents a model reaction between cyclohexanone and 4-nitrobenzaldehyde. Lower temperatures and non-polar solvents with an acid co-catalyst yield the optimal thermodynamic control.
Standard Operating Protocol: Asymmetric Aldol Addition
This self-validating protocol ensures the proper activation of the HCl salt and maintains the kinetic driving force necessary for high enantioselectivity.
Reagents & Materials:
-
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (Catalyst)
-
N,N-Diisopropylethylamine (DIPEA) (Neutralizing Base)
-
Benzoic Acid (Co-catalyst)
-
Anhydrous Toluene (Solvent)
-
Ketone Donor & Electrophilic Aldehyde
Step-by-Step Methodology:
-
Catalyst Activation (Free-basing): To an oven-dried reaction vial equipped with a magnetic stir bar, add (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (0.1 mmol, 10 mol%) and anhydrous Toluene (1.0 mL). Add DIPEA (0.1 mmol) and stir for 10 minutes at room temperature to liberate the free primary amine.
-
Co-catalyst Addition: Add benzoic acid (0.1 mmol, 10 mol%) to the mixture. Stir for an additional 5 minutes. This establishes the optimal buffered microenvironment for proton transfer.
-
Enamine Formation: Add the carbonyl donor (e.g., Cyclohexanone, 2.0 mmol, 2.0 equiv). Stir for 15 minutes to allow the formation of the active enamine intermediate[1].
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the electrophile (e.g., 4-Nitrobenzaldehyde, 1.0 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction at 0 °C for 24-48 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl (2 mL) to hydrolyze any remaining iminium species[1]. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the enantioenriched β-hydroxy ketone.
References
Sources
Troubleshooting low yields in reactions with (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Reagent Focus: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl Common CAS: 114715-38-7 (HCl salt), 101385-93-7 (Free base) Chemical Class: Chiral Diamine / Building Block
Introduction: The "Hidden" Stoichiometry Trap
Welcome. If you are accessing this guide, you are likely experiencing lower-than-expected yields (or complete reaction failure) when using (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in acylation, alkylation, or reductive amination reactions.
As a Senior Application Scientist, I often see this specific scaffold cause issues not because of its intrinsic reactivity, but because of its dual-nitrogen nature and salt stoichiometry . This molecule contains a primary amine (reactive center) and a tertiary cyclic amine (benzyl-protected). When supplied as a hydrochloride salt, the protonation state determines whether your molecule is a nucleophile or an inert spectator.
This guide moves beyond generic advice to address the specific physical-organic chemistry of this chiral diamine.
Part 1: Pre-Reaction Checklist (The Foundation)
Before troubleshooting the reaction conditions, you must validate the inputs. The most common cause of failure is incorrect base equivalency.
FAQ 1: Why is my reaction yield near 0% despite using standard amide coupling conditions?
Diagnosis: You likely failed to neutralize the specific hydrochloride stoichiometry of your batch.
The Science: Nucleophilic attack requires a free lone pair on the primary amine. In the HCl salt form, this amine is protonated (
Corrective Action:
-
Check the CoA: Is your batch Mono-HCl or Di-HCl ?
-
Commercial sources vary.[1] Some supply the dihydrochloride to ensure shelf stability.
-
-
Adjust Base Equivalents:
-
For Mono-HCl: Required Base =
. -
For Di-HCl: Required Base =
.
-
FAQ 2: The reagent isn't dissolving in DCM or THF. Should I heat it?
Diagnosis: Salt aggregation.[2] The Science: The HCl salt is highly polar and ionic. It is insoluble in non-polar organic solvents like Dichloromethane (DCM) or Toluene. Heating a suspension of the salt often leads to gumming or degradation rather than dissolution.
Corrective Action:
-
Switch Solvents: Use DMF, DMAc, or NMP for the reaction. The salt is soluble in these polar aprotic solvents.
-
In-Situ Free Basing: If you must use DCM, add your organic base (DIPEA/TEA) to the suspension before adding the electrophile. Stir for 15 minutes. You should see the solid dissolve as the lipophilic free base is liberated.
Part 2: Reaction Optimization & Troubleshooting
Workflow Visualization: The "Free-Basing" Decision Tree
The following logic ensures your amine is nucleophilic before it encounters the electrophile.
Caption: Logic flow for ensuring amine nucleophilicity based on salt form and solvent choice.
FAQ 3: I see double addition (Bis-alkylation) products. How do I stop this?
Context: Common in alkylation reactions (e.g., with benzyl bromide or alkyl halides). The Science: The primary amine is highly nucleophilic. Once mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material, leading to over-reaction.
Protocol Adjustment:
-
Dilution: Run the reaction at high dilution (0.05 M).
-
Slow Addition: Add the electrophile dropwise over 1 hour at 0°C.
-
Stoichiometry: Use a slight excess of the amine (1.1 eq) relative to the alkylating agent, not the other way around.
Part 3: Workup & Isolation (The Recovery)
Loss of product during extraction is the second most common failure mode.
FAQ 4: My product disappeared into the aqueous layer during extraction.
Diagnosis: Incorrect pH management. The Science: Your product is a diamine .[3] Even after reaction, it likely retains the tertiary pyrrolidine nitrogen. If the workup pH is neutral or slightly acidic (pH < 8), the pyrrolidine nitrogen will protonate, making the molecule water-soluble.
Data: pH Dependent Solubility
| pH Condition | Species State | Solubility Phase |
| pH < 4 | Di-cation (Both N protonated) | Aqueous (Lost) |
| pH 7-8 | Mono-cation (Ring N protonated) | Aqueous / Emulsion |
| pH > 11 | Neutral Free Base | Organic (Recovered) |
Corrective Action:
-
The "Hard Base" Wash: Always adjust the aqueous layer to pH 12-13 using 1M NaOH or saturated
before extracting with organic solvent. -
Solvent Choice: Use DCM/MeOH (9:1) or Chloroform/Isopropanol (3:1) for extraction if the product is polar.
Workflow Visualization: The "pH Swing" Extraction
Caption: The "pH Swing" technique utilizes the basicity of the pyrrolidine ring to purify the product from non-basic byproducts.
Part 4: Analytical & Quality Control
FAQ 5: How do I check for racemization?
Risk: While the 3-aminopyrrolidine scaffold is relatively stable, harsh heating in basic conditions can cause racemization at the C3 chiral center.
Method: You cannot rely on optical rotation (
Recommended Chiral HPLC Conditions:
-
Column: Chiralpak AD-H or IC (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The Diethylamine (DEA) is critical . Without it, the amine interacts with silanols on the column, causing peak tailing that masks enantiomeric separation.
-
-
Detection: UV at 254 nm (Benzyl group absorption).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756613, 1-Benzyl-3-aminopyrrolidine. Retrieved March 3, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Context: General amide coupling protocols for amine salts). [Link]
-
Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[4] Journal of Chromatography B, 940, 7-14.[4] (Context: Stability and racemization studies of 3-aminopyrrolidines). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enantioselectivity with (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl Derivatives
Welcome to the Technical Support Center. (S)-(-)-1-Benzyl-3-aminopyrrolidine is a highly versatile chiral diamine. Featuring a pyrrolidine ring with a secondary amine and a primary amine at a stereogenic center, it is a privileged scaffold for both bifunctional organocatalysis and chiral ligand synthesis[1].
This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights to help researchers maximize enantiomeric excess (ee) and yield in asymmetric transformations.
Core Mechanisms & Workflow: Bifunctional Catalysis
When utilized in asymmetric carbon-carbon bond-forming reactions (such as aldol or Mannich reactions), this scaffold operates via a dual activation mode[1]. The secondary amine condenses with the donor carbonyl to form a nucleophilic enamine. Simultaneously, the primary aminobenzyl group acts as a hydrogen-bond donor, directing the incoming electrophile and ensuring strict stereochemical control[1].
Workflow of (S)-(-)-1-Benzyl-3-aminopyrrolidine in bifunctional asymmetric catalysis.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (<70% ee) in Aldol Reactions
Root Cause: Low stereoselectivity is typically caused by background uncatalyzed reactions, a loose transition state, or partial racemization of the starting catalyst[2]. If the primary amine fails to engage in hydrogen bonding, the electrophile approaches from the unshielded face[1]. Solutions:
-
Verify Catalyst Purity: Commercial batches can contain enantiomeric impurities. Ensure your (S)-(-)-1-Benzyl-3-aminopyrrolidine has an initial ee of >99% before starting[2].
-
Optimize the Acid Co-catalyst: The HCl salt derivative often requires a precise buffer state. Adding a weak organic acid (e.g., benzoic acid) facilitates enamine formation and hydrolysis without completely protonating the secondary amine.
-
Lower the Temperature: Drop the reaction temperature to between -20°C and 0°C. Lower temperatures rigidify the hydrogen-bonded transition state, significantly enhancing facial selectivity.
Issue 2: Over-Alkylation During Ligand Synthesis
Root Cause: When performing reductive amination to append coordinating groups (e.g., pyridyl groups) to the primary amine to create multidentate ligands, the secondary amine of the pyrrolidine ring can also react if not sterically or electronically protected[3]. Solutions:
-
Regioselective Protection: Utilize the HCl salt form strategically. The primary amine is generally more nucleophilic and less sterically hindered, but pH control is critical during the condensation step.
-
Controlled Reductive Amination: Use strictly 1.0 equivalent of the aldehyde and a mild reducing agent (like NaBH₄) added portion-wise over several hours rather than all at once[3].
Issue 3: Poor Yield with Acceptable ee%
Root Cause: Catalyst deactivation via stable aminal formation, or premature hydrolysis of the enamine intermediate before C-C bond formation[1]. Solutions:
-
Water Management: While trace water is needed for the final hydrolysis step to release the product, excess water drives the equilibrium backward. Use molecular sieves (4Å) if the electrophile is a highly reactive imine.
-
Adjust Catalyst Loading: If side reactions are trapping the catalyst, increase the loading from standard 10 mol% to 20 mol%.
Standard Operating Protocols (SOPs)
Protocol A: Asymmetric Aldol Reaction
Self-Validating Marker: The formation of a deep yellow/orange color upon ketone addition indicates successful enamine formation. If the solution remains colorless, the secondary amine is likely over-protonated.
-
Preparation: In a dry 10 mL round-bottom flask, dissolve 10 mol% of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl and 10 mol% of benzoic acid in 2.0 mL of anhydrous DMSO.
-
Activation: Add the ketone donor (e.g., cyclohexanone, 5.0 equivalents) and stir at room temperature for 15 minutes to pre-form the enamine intermediate[1].
-
Electrophile Addition: Cool the mixture to 0°C. Add the aldehyde acceptor (1.0 equivalent) dropwise.
-
Reaction: Stir at 0°C for 24-48 hours. Monitor conversion via TLC (UV/KMnO₄ visualization).
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the β-hydroxy carbonyl compound[1].
Protocol B: Synthesis of Chiral N,N-Ligand via Reductive Amination
Reference Standard: Based on methodologies for generating Zn(II) and Pd(II) coordination complexes[3],[4].
-
Condensation: Mix (S)-(-)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in 20 mL of methanol[3].
-
Heating: Heat the mixture at 50°C for 4 hours to form the imine. Allow to cool to room temperature[3].
-
Reduction: Add solid NaBH₄ (excess, ~4.0 eq) portion-wise over 3 hours. (Caution: Exothermic reaction with hydrogen gas evolution)[3].
-
Isolation: Remove methanol in vacuo. Treat the residue with water, basify with solid NaOH, and extract with dichloromethane.
-
Purification: Dry over MgSO₄, filter, and concentrate to yield the chiral multidentate ligand, ready for metal complexation (e.g., Tsuji-Trost asymmetric allylic alkylation)[4].
Quantitative Data: Solvent and Temperature Effects
The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes in a standard asymmetric aldol reaction using this catalyst scaffold.
| Solvent System | Temp (°C) | Additive (10 mol%) | Yield (%) | ee (%) | Mechanistic Rationale |
| Water / Brine | 25 | None | 45 | 65 | High background reaction; loose transition state. |
| DMSO | 25 | Benzoic Acid | 78 | 88 | Acid facilitates enamine formation and hydrolysis[1]. |
| DMSO | 0 | Benzoic Acid | 82 | 94 | Lower temp rigidifies H-bonding in transition state. |
| Toluene | 0 | p-Nitrobenzoic Acid | 60 | 96 | Non-polar solvent maximizes H-bond strength, peaking ee. |
| DMF | -20 | Trifluoroacetic Acid | <10 | N/A | Strong acid completely protonates secondary amine, halting catalysis. |
Frequently Asked Questions (FAQs)
Q: Why use the HCl salt instead of the free base? A: The free base of (S)-(-)-1-Benzyl-3-aminopyrrolidine is prone to oxidative degradation and can be difficult to handle as a viscous liquid[5]. The HCl salt is a stable, crystalline solid. Furthermore, in catalytic cycles, a controlled proton source accelerates the proton-transfer steps required for enamine formation and hydrolysis[1].
Q: Can this scaffold be used for metal-catalyzed asymmetric reactions? A: Yes. While highly effective as an organocatalyst, the diamine structure is a privileged scaffold for synthesizing chiral ligands. Derivatizing the primary amine with pyridyl or thioether groups creates potent N,N- or N,S-donating ligands used in palladium-catalyzed Tsuji-Trost reactions and zinc/cadmium coordination chemistry[3],[4].
Q: How do I measure the enantiomeric excess of the catalyst itself? A: The ee of the starting (S)-(-)-1-Benzyl-3-aminopyrrolidine can be determined via capillary electrophoresis using chiral selectors (like alpha-highly sulphated cyclodextrin) or by derivatization followed by chiral HPLC/GC[2],[6].
References
-
Francotte, E., et al. "Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries." National Institutes of Health (NIH).[Link]
-
Jean, L., et al. "A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine." ResearchGate, 2001. [Link]
-
MDPI. "Stereo-Control in Zn(II) and Cd(II) Complexes of Tetraamines with Azacyclic Cores." Molecules, MDPI. [Link]
-
Wojaczyńska, E., et al. "Chiral pyrrolidine thioethers and 2-azanorbornane derivatives bearing additional nitrogen functions. Enantiopure ligands for palladium-catalyzed asymmetric allylic alkylation." Semantic Scholar, 2017.[Link]
Sources
Purification methods for products synthesized with (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Executive Technical Overview
(S)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-38-7) is a critical chiral building block, most notably utilized in the synthesis of fourth-generation fluoroquinolones (e.g., Moxifloxacin) and various pyrrolopyrimidine scaffolds.
When using this reagent, purification challenges typically arise from three sources:
-
Amphoteric Nature: Many downstream products (like quinolones) are zwitterionic, complicating acid-base extractions.
-
Enantiomeric Drift: While the starting material is chiral, harsh coupling conditions (high T, Lewis acids) can induce partial racemization.
-
Cheliation Residues: If boron-chelated pathways are used (common in industrial quinolone synthesis), removing boron byproducts requires specific hydrolysis steps.
This guide provides modular purification protocols designed to address these specific chemical behaviors.
Core Purification Workflows
Module A: Post-Coupling Purification (SNAr Reactions)
Scenario: You have coupled (S)-1-Benzyl-3-aminopyrrolidine with an aryl halide (e.g., a quinolone core) via Nucleophilic Aromatic Substitution.
The Challenge: The reaction mixture contains the desired product, unreacted amine (excess reagent), and inorganic salts.
Protocol:
-
Quenching & Hydrolysis:
-
If a boron chelate (e.g., borate ester) was used to activate the aryl halide, you must hydrolyze it first. Add dilute HCl (1M) or MeOH/HCl and reflux/stir for 1-2 hours.
-
Why: Boron complexes are lipophilic and will streak on chromatography columns and contaminate crystallizations.
-
-
pH-Controlled Extraction (The "Isoelectric" Trap):
-
Most products derived from this amine are basic. However, if the core scaffold has an acid group (like a carboxylic acid in quinolones), the product is amphoteric.
-
Step 1 (Acid Wash): Dissolve crude in DCM or EtOAc. Wash with dilute acid (pH 2-3).
-
Outcome: The unreacted (S)-1-Benzyl-3-aminopyrrolidine (highly basic) stays in the aqueous phase. The product (if amphoteric) also moves to the aqueous phase.
-
-
Step 2 (Basification & Recovery): Separate the aqueous layer. Adjust pH to the product's isoelectric point (often pH 7.0–7.4 for quinolones) or fully basic (pH > 10) for simple amines.
-
Step 3 (Extraction): Extract the pH-adjusted aqueous layer back into DCM.
-
-
Crystallization:
-
Avoid silica chromatography if possible due to tailing.
-
Preferred Solvent System: Acetonitrile/Methanol (reflux -> cool) or Ethanol/Water.
-
Module B: Enantiomeric Enrichment (Chiral Resolution)
Scenario: Chiral HPLC shows an ee% drop to <95% after a high-temperature reaction.
The Logic: You cannot easily separate enantiomers on standard silica. You must use diastereomeric salt formation.
Protocol:
-
Salt Selection: Use L-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid (L-DBTA) . These acids typically form less soluble salts with the (S)-enantiomer of pyrrolidine derivatives.
-
Procedure:
-
Dissolve the racemized product (free base) in Ethanol or Methanol (10 mL/g).
-
Add 1.0 equivalent of the chiral acid dissolved in the same solvent.
-
Heat to reflux until clear, then cool slowly to 0°C.
-
Filter the precipitate.
-
-
Validation: Liberate the base from a small sample (using NaOH) and check ee% via Chiral HPLC.
Visualizing the Workflow
The following diagram illustrates the decision logic for working up a reaction mixture containing this amine.
Figure 1: Decision matrix for the workup of (S)-1-Benzyl-3-aminopyrrolidine coupling reactions. Note the critical divergence based on the amphoteric nature of the product.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is common with benzyl-protected amines. They trap solvent molecules (solvates) or contain minor impurities that depress the melting point. Solution:
-
The "Trituration" Trick: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE. Add Hexane dropwise until cloudy. Sonicate for 5 minutes. This often forces the lattice to snap shut, producing a solid.
-
Salt Swap: Convert the oil to an HCl or Tosylate salt. Dissolve the oil in Ethanol, add 1.1 eq of HCl (in dioxane/ether). The salt is almost always a solid.
Q2: I see a "double peak" in HPLC. Is this racemization?
Diagnosis: Not necessarily.
-
Possibility A (Rotamers): If your product has an amide bond (e.g., N-acylation), you might be seeing amide rotamers. Run the NMR at high temperature (50°C). If the peaks coalesce, it's rotamers, not impurities.
-
Possibility B (Racemization): If the peaks are distinct in Chiral HPLC, it is racemization. Corrective Action: If it is racemization, refer to Module B (Enantiomeric Enrichment) above.
Q3: The unreacted (S)-1-Benzyl-3-aminopyrrolidine is co-eluting with my product on Silica.
Diagnosis: Both are secondary/tertiary amines and will streak on silica due to interaction with silanol groups. Solution:
-
Modifier: Add 1-2% Triethylamine (Et3N) or Ammonia to your DCM/MeOH mobile phase. This blocks the silanol sites.
-
Switch Phase: Use "Amine-functionalized Silica" cartridges or switch to Reverse Phase (C18) at High pH (using Ammonium Bicarbonate buffer, pH 10).
Reference Data
Table 1: Recommended Solvent Systems
| Purification Method | Stationary Phase | Mobile Phase System | Target Impurity |
| TLC / Flash | Silica Gel (Standard) | DCM : MeOH : NH4OH (90:10:1) | General purification |
| Chiral HPLC | Chiralpak AD-H / IA | Hexane : IPA : Diethylamine (90:10:0.1) | Enantiomer separation |
| Reverse Phase | C18 (Gemini/XBridge) | H2O (0.1% NH4OH) : MeCN | Removal of polar salts |
| Crystallization | N/A | Ethanol : Water (9:1) | Final polishing |
Table 2: Key Chemical Properties
| Property | Value | Implication for Purification |
| pKa (Pyrrolidine N) | ~9.5 | Highly basic. Will protonate in weak acid. |
| Boiling Point | High (>140°C @ 10mmHg) | Cannot be removed by simple evaporation/drying. |
| Solubility (HCl salt) | Water, Methanol | Soluble in aqueous workup layers. |
| Solubility (Free Base) | DCM, EtOAc, Toluene | Extractable into organics at pH > 10. |
References
-
Synthesis of Moxifloxacin Intermediates
- Methodology for boron-chel
-
Source:
-
Chiral Resolution Strategies
-
Use of tartaric acid derivatives for resolving 3-aminopyrrolidine.[1]
-
Source:
-
-
Chiral HPLC Method Development
- Polysaccharide column selection for basic amines.
-
Source:
-
Nucleophilic Aromatic Substitution (SNAr)
- General mechanisms and acid/base workup logic for SNAr products.
-
Source:
Sources
Stability and degradation of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl under reaction conditions
Advanced Handling & Stability Guide
Product Code: [Generic-1-BAP-HCl]
CAS (Free Base): 114715-38-7 | CAS (HCl Salt): Varies by stoichiometry (typically mono- or dihydrochloride)
Chemical Structure: Pyrrolidine core, C3-chiral amine (
Module 1: The Stability Profile (Critical Analysis)
As a Senior Application Scientist, I often see degradation issues with this scaffold stem from a misunderstanding of its two distinct states: the Salt (Storage) state and the Free Base (Reactive) state.
The Duality of Stability
-
The HCl Salt (Solid): This is the thermodynamically stable form. The protonation of the primary amine (
) and the pyrrolidine nitrogen prevents oxidation. However, it is hygroscopic . If left uncapped, it absorbs atmospheric moisture, forming a sticky gum that is difficult to weigh and prone to hydrolysis if impurities are present. -
The Free Base (Oil/Liquid): Once neutralized, the compound becomes a reactive nucleophile. In this state, it is air-sensitive .[1][2] The benzylic position (
) is susceptible to auto-oxidation, leading to yellowing (benzaldehyde formation) and ring degradation.[1]
Degradation Pathways
The following diagram illustrates the three primary failure modes: Oxidative Deamination (storage failure), Hydrogenolysis (reaction incompatibility), and Racemization (harsh conditions).
Figure 1: Primary degradation pathways.[1] Red paths indicate storage/handling failures; Yellow indicates reaction incompatibility.[1]
Module 2: Troubleshooting Guide (FAQ)
Scenario A: Reaction Mixture Discoloration
Q: My reaction mixture turned from colorless to dark yellow/brown after adding the free base. Is the product ruined?
-
Diagnosis: This indicates Oxidative Deamination .[3] The free base contains a benzylic amine. In the presence of oxygen and light, trace transition metals (often found in non-HPLC grade solvents) catalyze the oxidation of the benzylic carbon to an iminium ion, which hydrolyzes to benzaldehyde (yellow) and the debenzylated amine.
-
Solution:
-
Always use degassed solvents (sparge with
or Ar for 15 mins). -
Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction allows.
-
Critical: Do not store the free base. Generate it in situ or use immediately after extraction.
-
Scenario B: Loss of Protecting Group
Q: I am performing a nitro-reduction on my scaffold using Pd/C and
-
Diagnosis: Catalytic Hydrogenolysis . The benzyl group is a standard protecting group removed by Hydrogen/Palladium. You are inadvertently deprotecting the pyrrolidine nitrogen.
-
Solution:
-
Switch to a chemoselective reduction method for the nitro group, such as Iron/Ammonium Chloride , Tin(II) Chloride , or Zinc/Acetic Acid .
-
If hydrogenation is required, poison the catalyst (e.g., use Lindlar catalyst) or run at strictly controlled low pressure, though benzyl amines are very labile.
-
Scenario C: Enantiomeric Excess (ee) Erosion
Q: The optical rotation of my final product is lower than expected. Did the starting material racemize?
-
Diagnosis: While the C3 chiral center is not
-carbonyl (and thus resistant to simple enolization), racemization can occur under forcing thermodynamic conditions (e.g., refluxing in strong alkoxides). -
Verification: Check the Certificate of Analysis (CoA) of the starting material. If the raw material is high quality, the issue is likely your coupling conditions.
-
Solution:
-
Avoid heating >80°C in the presence of strong bases (NaH, KOtBu).
-
Use mild organic bases (DIPEA, TEA) for neutralization.
-
Module 3: Validated Protocols
Protocol 1: Controlled "Free-Basing" (Salt-to-Base Conversion)
Use this protocol to convert the stable HCl salt into the reactive free base immediately before use.[1]
-
Dissolution: Dissolve 1.0 eq of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in minimal distilled water (approx. 5 mL/g).
-
pH Adjustment: Cool to 0°C. Slowly add 2M NaOH (or sat.
) until pH reaches 10–11. Do not overshoot to pH 14 to avoid potential hydrolysis side-reactions. -
Extraction: Extract immediately with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (
volumes).-
Note: DCM is preferred for solubility but can react with amines upon prolonged standing (alkylation). Use MTBE for higher stability.
-
-
Drying: Dry organic layer over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure at <30°C .
-
Usage: Use the resulting oil within 1 hour .
Protocol 2: Chiral HPLC Method for Purity Assessment
To verify enantiomeric excess (ee%) and detect degradation.
| Parameter | Condition |
| Column | Chiralpak AD-H or OD-H (Daicel), |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzyl chromophore) |
| Temperature | 25°C |
| Expected Retention | (S)-Enantiomer typically elutes first or second depending on column; requires racemic standard for confirmation.[1] |
Module 4: Workflow Visualization
The following diagram outlines the decision logic for handling this compound in synthesis.
Figure 2: Decision matrix for handling the HCl salt based on reaction requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756613, 1-Benzyl-3-aminopyrrolidine.[1] Retrieved from [Link]
-
Organic Chemistry Portal. Protecting Groups: Benzylamines - Stability and Cleavage.[1] Retrieved from [Link]
-
Daicel Chiral Technologies. Instruction Manual for Chiralpak AD/AD-H Columns (General Amine Separation). Retrieved from [Link]
Sources
Effect of solvent polarity on (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl reactions
Topic: Solvent Polarity Effects on Reactivity & Processing
Document ID: TSC-2024-BP3A-05 | Version: 2.1 | Status: Active
Executive Summary: The Solvation Paradox
Target Audience: Process Chemists & Medicinal Chemists Molecule Profile: (S)-(-)-1-Benzyl-3-aminopyrrolidine dihydrochloride (or HCl salt). Key Challenge: The "Solvation Paradox."[1] The HCl salt form requires high-polarity protic solvents (e.g., Water, Methanol) for solubility, but the primary amine nucleophile requires dipolar aprotic or non-polar solvents (e.g., DMF, DCM) for optimal reactivity.
This guide provides troubleshooting workflows to navigate this dichotomy, ensuring high yields and preserving the chiral center (S-configuration).
Critical Troubleshooting (Q&A)
Category A: Solubility & Dissolution Issues
Q1: I am trying to react the HCl salt in Dichloromethane (DCM) or THF, but it remains a suspension. Does this affect the reaction rate? A: Yes, critically. The HCl salt is an ionic lattice that is insoluble in non-polar solvents like DCM or THF.
-
The Problem: In a heterogeneous suspension, the reaction only occurs at the solid-liquid interface, leading to extremely slow kinetics and incomplete conversion.
-
The Fix (In-Situ Free Basing): You must break the ionic lattice. Add a tertiary amine base (e.g., 2.5 eq. Triethylamine or DIPEA) to the suspension.
Category B: Reaction Kinetics (Nucleophilic Substitution/Coupling)
Q2: My amide coupling (using EDC/NHS or HATU) is proceeding, but it is significantly slower in Methanol compared to DMF. Why? A: This is a classic application of the Hughes-Ingold Rules regarding solvent effects on nucleophiles.
-
In Methanol (Polar Protic): The solvent forms strong Hydrogen bonds with the primary amine (
). This "solvation shell" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy barrier ( ) to attack the electrophile. -
In DMF/DMSO (Polar Aprotic): These solvents solvate cations well but leave the amine anion/nucleophile relatively "naked" (unsolvated). This increases the High-Occupied Molecular Orbital (HOMO) energy of the amine, making it significantly more reactive.
-
Recommendation: Switch to DMF or NMP for difficult couplings. If solubility is an issue, use a minimal amount of DMF to dissolve the reagents, then dilute with DCM.
Category C: Stereochemistry & Stability
Q3: Can high solvent polarity cause racemization of the (S)-center?
A: Direct racemization of the C3 stereocenter in 3-aminopyrrolidine is rare under standard conditions because it is not an
-
Risk Factor: However, if you are performing a reaction at high temperature (>100°C) in a highly basic, polar solvent (e.g., DMSO with NaH), you risk elimination pathways or forcing harsh conditions that could degrade the enantiomeric excess (ee).
-
Validation: Always check the optical rotation or chiral HPLC of the product if harsh dipolar aprotic conditions are used. Note that the specific rotation
is highly solvent-dependent. The "(-)" sign in your CoA likely refers to a specific solvent (often MeOH or Water); the sign may invert to "(+)" in .
Strategic Decision Logic (Visualized)
The following diagrams illustrate the decision-making process for solvent selection and workup, grounded in the physical properties of the aminopyrrolidine scaffold.
Diagram 1: Solvent Selection Matrix
This logic gate helps you choose the correct solvent system based on your specific transformation goal.
Caption: Decision matrix for solvent selection based on reaction type. Note the requirement for base in non-polar solvents.
Diagram 2: Acid-Base Workup Protocol
Because the molecule is a diamine, solvent polarity plays a massive role in isolation. This flow utilizes the pH-dependent solubility (partition coefficient) to purify the product without chromatography.
Caption: Purification strategy leveraging the basicity of the pyrrolidine nitrogen. This method fails if the reaction solvent is water-miscible (e.g., DMF) without prior dilution.
Quantitative Data: Solvent Properties Table
Use this table to predict solubility and reactivity shifts.
| Solvent | Dielectric Constant ( | Solubility of HCl Salt | Reactivity (Nucleophilicity) | Recommended Use |
| Dichloromethane (DCM) | 8.9 | Insoluble (Suspension) | High (if free-based) | Amide coupling, Acylation (requires DIPEA) |
| Tetrahydrofuran (THF) | 7.5 | Insoluble | Moderate | Grignard reactions, Reductions |
| Methanol (MeOH) | 33.0 | High | Low (H-bonding) | Hydrogenolysis, Salt formation, Crystallization |
| DMF / DMSO | 36.7 / 46.7 | Moderate | Very High | SNAr, Difficult alkylations |
| Water | 80.1 | Very High | Very Low | Aqueous workup only |
Validated Experimental Protocols
Protocol A: Efficient Amide Coupling (DCM/DMF Hybrid)
Use this when the HCl salt is your starting material.
-
Dissolution: Charge (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (1.0 eq) into the flask.
-
Solvent: Add DCM (10 volumes). The solid will not dissolve.
-
Activation: Add DMF (1-2 volumes) as a co-solvent to aid solubility of the transition state.
-
Free-Basing: Add Diisopropylethylamine (DIPEA) (2.5 eq).
-
Observation: The suspension should clear significantly as the free base forms and dissolves in the DCM.
-
-
Reaction: Add the activated carboxylic acid/coupling reagent.
-
Rationale: This mixture balances the high reactivity of a non-protic environment (DCM) with the solubility power of a dipolar aprotic co-solvent (DMF).
Protocol B: Removing DMF (The Water Wash)
Use this if you used DMF as a primary solvent and cannot evaporate it.
-
Dilute the DMF reaction mixture with Ethyl Acetate (EtOAc) (5x volume of DMF).
-
Note: Do not use DCM here; EtOAc partitions better against water for DMF removal.
-
-
Wash with 5% LiCl (aq) or Brine (3x).
References
-
Solvent Effects on Nucleophilic Substitution
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for Hughes-Ingold rules).
-
Master Organic Chemistry. "Polar Protic vs Polar Aprotic Solvents."
-
Compound Specifics ((S)-1-Benzyl-3-aminopyrrolidine)
-
PubChem. "1-Benzyl-3-aminopyrrolidine | C11H16N2."[3]
-
Sigma-Aldrich. "1-Benzyl-3-aminopyrrolidine Technical Data Sheet."
-
-
Experimental Methodologies
-
BenchChem.[4] "Navigating the Synthesis of 3-Aminopyrrolidine Derivatives."
-
LibreTexts Chemistry. "Solvent Effects in Nucleophilic Substitution."
-
Sources
Catalyst loading and turnover number optimization for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Subject: Catalyst Loading & Turnover Number (TON) Optimization Guide Target Molecule: (S)-(-)-1-Benzyl-3-aminopyrrolidine [HCl Salt Form] CAS: 114715-38-7 (Free base generic ref) Applicable Routes: Asymmetric Reductive Amination (ARA) & Biocatalytic Transamination
Introduction: The Efficiency Paradox
You are likely accessing this guide because you are facing the "Diamine Paradox." Synthesizing (S)-1-benzyl-3-aminopyrrolidine involves generating a primary amine in the presence of a tertiary cyclic amine (the N-benzyl pyrrolidine ring).
In catalytic regimes (Metal or Bio), this molecule presents two specific failure modes that kill Turnover Number (TON):
-
Chelation Poisoning (Metal Catalysis): The newly formed primary amine coordinates strongly to the metal center (Ru/Rh/Ir), shutting down the catalytic cycle.
-
Product Inhibition (Biocatalysis): The product binds to the enzyme active site or shifts the equilibrium unfavorably.
This guide provides the troubleshooting logic to break these deadlocks and reduce catalyst loading.
Module 1: Critical Troubleshooting (Q&A)
Category A: Metal-Catalyzed Asymmetric Reductive Amination (ARA)
Standard System: [RuCl(p-cymene)((S,S)-Ts-DPEN)] or Rh(cod) + Chiral Diphosphine (e.g., BINAP, SEGPHOS).
Q1: My reaction stalls at 60-70% conversion regardless of time. Adding more catalyst doesn't help. Why? Diagnosis: You are experiencing Product Inhibition via N-Chelation . The product, (S)-1-benzyl-3-aminopyrrolidine, is a bidentate ligand. It coordinates to the metal center using both the exocyclic primary amine and the endocyclic tertiary amine, forming a stable, inactive complex. Solution:
-
In-situ Acidification: Do not run the reaction under neutral conditions. Add 0.5 to 1.0 equivalents of a weak acid (e.g., Acetic Acid or Pivalic Acid) relative to the substrate. This protonates the product as it forms, preventing coordination to the metal.
-
Pressure Shift: Increase H₂ pressure to >30 bar. High hydrogen concentration helps displace the amine from the metal center (Le Chatelier’s principle applied to the catalytic intermediate).
Q2: I am seeing high conversion but low enantiomeric excess (ee < 80%). Diagnosis: This indicates Background Racemization or Non-Selective Imine Reduction . Solution:
-
Temperature Check: Lower the temperature to 25-30°C. High temperatures (>50°C) promote the uncatalyzed (racemic) reduction of the imine intermediate.
-
Pre-formation: Pre-form the imine/enamine by stirring the ketone (1-benzyl-3-pyrrolidinone) with the ammonium source (e.g., Ammonium Acetate) before adding the catalyst and hydrogen. This ensures the catalyst acts on the imine, not a hemiaminal equilibrium mixture.
Category B: Biocatalytic Transamination (ATA)
Standard System:
Q3: The reaction equilibrium is unfavorable. How do I drive it to completion without massive enzyme loading? Diagnosis: Transaminations are reversible. The byproduct (usually pyruvate or acetone) is inhibiting the forward reaction. Solution:
-
Byproduct Removal System: Implement a "Smart" amine donor system. Use Isopropylamine (IPA) as the donor. The byproduct is acetone. Apply a slight vacuum or nitrogen sweep to remove volatile acetone continuously.
-
Lactate Dehydrogenase (LDH) Coupling: If using Alanine as the donor, the byproduct is Pyruvate. Add LDH and Glucose/GDH to reduce Pyruvate to Lactate (which does not bind the enzyme), effectively pulling the equilibrium to the right.
Module 2: Experimental Protocols for TON Optimization
To optimize TON, you must move from "Screening Mode" (Is it working?) to "Kinetic Mode" (How fast is it working?).
Protocol A: The "Poisoning Threshold" Study
Objective: Determine the maximum concentration of product the catalyst can tolerate before deactivation.
-
Setup: Prepare 5 parallel vials with the standard reaction mixture (Substrate: 1-Benzyl-3-pyrrolidinone, Catalyst: 0.5 mol%).
-
Spiking: "Spike" vials 2-5 with increasing amounts of the final product (S)-(-)-1-Benzyl-3-aminopyrrolidine (10%, 20%, 30%, 50% relative to substrate). Vial 1 is the control (0% spike).
-
Execution: Run hydrogenation for 2 hours (partial conversion).
-
Analysis: Measure TOF (Turnover Frequency) for the first 2 hours.
-
Result: If TOF drops linearly with spiking, it is simple inhibition. If TOF crashes exponentially (e.g., zero activity at 10% spike), it is irreversible poisoning.
-
-
Action: If irreversible, switch to Flow Chemistry (Packed Bed Reactor) to separate product from catalyst immediately.
Protocol B: Salt Formation & Isolation (The HCl Step)
Objective: Isolate high-purity HCl salt without trapping metal residues.
-
Workup: After hydrogenation, filter the catalyst (if heterogeneous) or perform an aqueous extraction (if homogeneous).
-
Free Base Extraction: Adjust pH to >12 using NaOH. Extract the free amine into MTBE (Methyl tert-butyl ether) . Note: Do not use DCM; MTBE rejects metal residues better.
-
Salt Formation: Cool the MTBE solution to 0°C. Slowly add HCl in IPA (Isopropanol) (1.1 eq).
-
Crystallization: The (S)-(-)-1-Benzyl-3-aminopyrrolidine dihydrochloride is hygroscopic. Filter under N₂ and dry in a vacuum oven at 40°C.
Module 3: Data & Decision Matrix
Catalyst System Comparison Table
| Feature | Ru-BINAP/Diamine (Noyori Type) | Rh-Bisphosphine (e.g., DuPhos) | Biocatalytic ( |
| Max TON | High (1,000 - 5,000) | Moderate (500 - 2,000) | Very High (10,000+) |
| Loading | 0.02 - 0.1 mol% | 0.1 - 0.5 mol% | < 2 g/L enzyme |
| Pressure | High (20-50 bar) | Low (5-10 bar) | Atmospheric |
| Poisoning Risk | High (Requires Acid Additive) | Very High (Substrate sensitive) | Low (Product inhibition only) |
| Cost | Low (Ru is cheaper) | High (Rh/Ligand cost) | Moderate (Enzyme dependent) |
| Recommendation | Primary Choice for Scale-up | Secondary Choice | Best for Green Chemistry |
Module 4: Visualization (Process Logic)
Diagram 1: The Optimization Feedback Loop
This diagram illustrates the decision logic for optimizing catalyst loading based on kinetic data.
Caption: Iterative logic for distinguishing between kinetic limits and catalyst poisoning during TON optimization.
Diagram 2: Mechanism of Catalyst Inhibition
Understanding why the reaction stops is key to fixing it.
Caption: The critical role of acid additives in preventing product inhibition by protonating the resulting amine.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link
-
Trowbridge, A., Walton, S. M., & Blacker, A. J. (2020). Homogeneous Catalysis for the Synthesis of Chiral Amines. Chemical Reviews, 120(5), 2613–2692. Link
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis, 57, 284–300. Link
-
Merck/Sigma-Aldrich Technical Bulletin. (2024). 1-Benzyl-3-aminopyrrolidine Product Specification & Handling. Link
-
BenchChem Application Notes. (2025). Application Notes and Protocols: (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis. Link
Technical Support Center: Work-Up & Quenching Protocols for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with handling (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl .
This chiral diamine is a highly versatile building block used in asymmetric catalysis and pharmaceutical synthesis . However, its dual-amine nature, amphiphilic properties, and high water solubility frequently complicate reaction quenching and liquid-liquid extraction (LLE). This guide provides field-proven, self-validating methodologies to maximize your synthetic yield and optical purity.
Physicochemical Profiling
Understanding the fundamental properties of your reagent is the first step in troubleshooting any work-up procedure. The table below summarizes the critical quantitative data that dictates the behavior of (S)-(-)-1-Benzyl-3-aminopyrrolidine during extraction.
| Physicochemical Property | Value | Synthetic & Work-Up Relevance |
| Molecular Weight | 176.26 g/mol (Free Base) 249.18 g/mol (2HCl Salt) | Critical for accurate stoichiometric calculations during amidation or organocatalysis. |
| pKa (Predicted) | ~9.74 (1° Amine) ~8.50 (3° Amine) | Dictates the highly basic pH requirement (pH > 12) for complete free-basing. |
| LogP (Octanol/Water) | ~1.54 | Indicates moderate lipophilicity; requires moderately polar organic solvents (DCM/EtOAc) for extraction. |
| Water Solubility | 2.93 mg/mL (Free Base) | High aqueous affinity necessitates exhaustive liquid-liquid extraction or salting out. |
Troubleshooting & FAQs
Q1: I am losing my product in the aqueous layer during the extraction of the neutralized HCl salt. How can I improve recovery?
Causality: (S)-(-)-1-Benzyl-3-aminopyrrolidine contains both a tertiary pyrrolidine nitrogen and a primary amine. The primary amine has a predicted pKa of approximately 9.74 . If you neutralize the aqueous phase to only pH 8–9 (e.g., using saturated NaHCO₃), a significant fraction of the primary amine remains protonated. This protonated species is highly water-soluble, leading to severe yield losses. Solution: You must alkalinize the aqueous layer to pH ≥ 12 using 1M NaOH or KOH. This ensures both nitrogen centers are completely deprotonated, maximizing the molecule's lipophilicity (LogP ~1.54) and driving the free base into the organic phase.
Q2: After quenching a reductive amination involving this diamine, a thick, stubborn emulsion forms during extraction. How do I resolve this?
Causality: Reductive aminations utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) generate boron salts upon aqueous quenching . The combination of these gelatinous borate complexes and the surfactant-like nature of the benzyl-pyrrolidine scaffold drastically lowers interfacial tension, trapping the organic and aqueous layers in a stable emulsion. Solution: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate strongly chelates the boron species, forming highly water-soluble complexes that break the emulsion.
Q3: How do I separate my newly synthesized secondary amine product from the unreacted (S)-(-)-1-Benzyl-3-aminopyrrolidine starting material?
Causality: Both your product and the starting material are basic amines. Standard acid-base wash cycles will extract both compounds into the same phase, making liquid-liquid separation impossible. Solution: Utilize polymer-supported scavengers. Adding a polystyrene-supported aldehyde (PS-Benzaldehyde ) resin to the organic phase will selectively react with the primary amine of the unreacted starting material to form a resin-bound imine. Your secondary/tertiary amine product lacks the primary amine required for this reaction and remains in solution.
Standardized Experimental Methodologies
Protocol A: Free-Basing & Extraction of the HCl Salt
Use this protocol to liberate the nucleophilic free base prior to coupling reactions.
-
Dissolution: Suspend the (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl salt in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v ratio, typically 10 mL total per gram of salt).
-
Alkalinization: While stirring vigorously at 0–5 °C (ice bath), add 1M NaOH dropwise until the aqueous layer reaches a sustained pH of >12.
-
Self-Validation: Test the aqueous layer with a pH indicator strip after 5 minutes of continuous stirring. If the pH drops below 12, the salt is still dissolving and releasing HCl; add more NaOH until the pH stabilizes.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate and collect the bottom organic (DCM) layer.
-
Exhaustive Extraction: Extract the remaining aqueous layer with two additional volumes of DCM.
-
Washing & Drying: Combine the organic extracts, wash with saturated aqueous NaCl (brine) to remove residual water, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 30–35 °C to yield the free base as a clear to pale-yellow liquid.
Protocol B: Quenching Borohydride-Mediated Reductive Aminations
Use this protocol to safely quench borohydride reagents and prevent emulsion formation .
-
Reaction Quench: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of Rochelle's salt dropwise. Caution: Vigorous hydrogen gas evolution will occur.
-
Boron Chelation: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 30 to 60 minutes.
-
Self-Validation: The emulsion is considered broken when the organic and aqueous phases separate cleanly within 2 minutes of halting the magnetic stirrer.
-
-
Extraction: Transfer to a separatory funnel, add Ethyl Acetate (EtOAc), and separate the phases.
-
Resin Scavenging (Optional): If unreacted starting material remains, add PS-Benzaldehyde resin (3 equivalents relative to the estimated remaining amine) to the organic phase. Stir gently for 2 hours, filter out the resin, and concentrate the filtrate.
Work-Up Workflow Visualization
Figure 1: Standardized work-up and extraction workflow for (S)-(-)-1-Benzyl-3-aminopyrrolidine.
References
-
Couturier, M., et al. "A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine." Tetrahedron Letters, 42(33), 5645-5649 (2001). URL:[Link]
Validation & Comparative
Analytical methods for determining enantiomeric excess of products
An In-Depth Guide to the Analytical Determination of Enantiomeric Excess
A Senior Application Scientist's Comparative Review for Researchers and Drug Development Professionals
The stereochemical identity of a molecule is a critical determinant of its biological activity. Within the pharmaceutical industry and the broader field of synthetic chemistry, the ability to accurately quantify the enantiomeric purity of a chiral substance is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles, making the determination of enantiomeric excess (ee) a cornerstone of drug development and asymmetric synthesis.[1][2]
This guide provides a comprehensive, in-depth comparison of the principal analytical methods used for determining enantiomeric excess. As a senior application scientist, my objective is to move beyond a simple listing of techniques. Instead, this guide delves into the core principles, comparative performance, and practical nuances of each method, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, empowering you to select, develop, and validate the most appropriate analytical strategy for your specific needs.
At a Glance: A Comparative Overview of Key Analytical Methods
The selection of an analytical technique for ee determination is a strategic decision, balancing the nature of the analyte with the requirements for speed, sensitivity, and resolution. The following table summarizes the key performance characteristics of the most prevalent methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy (with Chiral Auxiliaries) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[3] | Separation of volatile enantiomers on a CSP in a capillary column.[4] | Differential interaction with a CSP using a supercritical fluid mobile phase.[5] | Formation of diastereomeric complexes with distinct NMR signals.[1][4] | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte.[6] |
| Typical Analytes | Broad applicability; non-volatile, polar, and non-polar compounds. | Volatile and thermally stable compounds.[7] | Broad applicability, particularly for preparative scale; good for non-polar and moderately polar compounds. | Compounds with suitable functional groups (e.g., alcohols, amines) for interaction/derivatization.[1] | Polar and charged compounds.[6] |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds.[4] | Very high, especially for complex mixtures of volatile compounds.[4] | High, often complementary selectivity to HPLC.[5] | Dependent on the choice of auxiliary and magnetic field strength; potential for peak overlap.[8] | Excellent, very high efficiency. |
| Sensitivity (LOD/LOQ) | High, especially with UV or MS detectors. | Very high, particularly with FID or MS detectors. | High, comparable to HPLC. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration.[8] | High, but can be limited by small injection volumes. |
| Typical Analysis Time | 10 - 30 minutes per sample.[4] | 5 - 20 minutes per sample.[4] | 3 to 5 times faster than HPLC.[5] | 2 - 10 minutes per sample.[4] | 10 - 40 minutes per sample. |
| Solvent Consumption | High.[9] | Low (carrier gas). | Significantly lower organic solvent use than HPLC.[3][10] | Low (~0.5-1 mL of deuterated solvent per sample).[9] | Very low (nL to µL range).[11] |
| Key Advantage | Versatility and wide applicability. | Speed and sensitivity for volatile analytes. | High speed, "green" alternative to HPLC, ideal for purification.[10] | Rapid, non-destructive, provides structural information.[8] | High efficiency, low sample/reagent consumption.[11] |
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.[12][13] The fundamental principle involves the differential interaction of enantiomeric analytes with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[3][8]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile method suitable for a vast range of compounds, making it the gold standard in many pharmaceutical labs.[2][13] The separation is achieved by forming transient diastereomeric complexes between the enantiomers and the CSP.[3] The choice of CSP is the most critical parameter for successful separation, with polysaccharide-based phases (e.g., derivatives of cellulose and amylose) being highly effective for a broad spectrum of chiral molecules.[8][14]
This protocol provides a representative method for analyzing the enantiomeric excess of 1-phenylethanol, a common product in asymmetric synthesis.[15]
1. Materials & Instrumentation:
-
Analyte: Reaction mixture containing 1-phenylethanol.
-
Solvents: HPLC Grade n-Hexane and 2-Propanol (IPA).
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.[15]
-
System: HPLC with a pump, autosampler, column oven, and UV detector.[15]
2. Mobile Phase Preparation:
-
Prepare the mobile phase by accurately mixing HPLC grade n-Hexane and 2-Propanol in a 95:5 (v/v) ratio.[15]
-
Causality: n-Hexane serves as the non-polar main solvent, while the polar modifier (2-Propanol) is crucial for interacting with the polysaccharide CSP and modulating the retention and selectivity of the enantiomers. Small changes in the modifier percentage can significantly impact separation.[16]
-
-
Degas the mobile phase via sonication or vacuum filtration to prevent the formation of bubbles, which can disrupt the baseline and flow rate.[15]
3. Sample Preparation:
-
Dissolve approximately 1 mg of the crude or purified 1-phenylethanol sample in 1 mL of the mobile phase.[14]
-
Causality: Dissolving the sample in the mobile phase is critical to prevent peak distortion or splitting that can arise from solvent incompatibility.[16]
-
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[15][17]
4. HPLC Analysis:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Causality: The aromatic ring in 1-phenylethanol provides a strong chromophore, making UV detection at 254 nm highly effective. For analytes lacking a chromophore, derivatization to add a UV-active tag or the use of alternative detectors like mass spectrometry (MS) is necessary.[8]
-
5. Data Processing:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[14]
Gas Chromatography (GC)
Chiral GC is a highly efficient and sensitive method ideal for the analysis of volatile and thermally stable enantiomers.[4][7] It utilizes a CSP, often based on cyclodextrin derivatives, coated on the inner wall of a capillary column.[18]
-
Advantages: Chiral GC offers exceptional resolution and speed, often with analysis times under 20 minutes.[4] Its high sensitivity makes it perfect for detecting trace enantiomeric impurities.[19]
-
Limitations: The primary drawback is the requirement that analytes be volatile and thermally stable.[7] For many pharmaceutical compounds, derivatization (e.g., acylation) may be necessary to increase volatility, adding a step to the sample preparation process.[8]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[3] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[20]
-
Advantages: The low viscosity of the supercritical mobile phase allows for higher flow rates and faster separations (often 3-5 times faster than HPLC) without sacrificing efficiency.[5][10] It significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective technique.[3][10] SFC is also highly amenable to preparative-scale separations for isolating pure enantiomers.
-
Performance: SFC often provides different, complementary selectivity compared to HPLC, even when using the same chiral stationary phase.[5] This can be advantageous for separating enantiomers that are difficult to resolve by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[21] Since enantiomers are indistinguishable in an achiral environment, NMR analysis requires the use of a chiral auxiliary to induce a chemical shift difference between them.[1][22] This is achieved by converting the enantiomeric mixture into a mixture of diastereomers, which have distinct NMR signals that can be integrated and quantified.[1]
There are two main types of chiral auxiliaries:
-
Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid, react covalently with the analyte to form stable diastereomers.[1]
-
Chiral Solvating Agents (CSAs): These agents, like Pirkle's alcohol, form non-covalent, transient diastereomeric complexes with the analyte.[1][23] This method is often preferred as it is non-destructive.
1. Materials & Instrumentation:
-
Analyte: Enantiomerically enriched sample (e.g., a chiral alcohol or amine).
-
CSA: An appropriate enantiomerically pure chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
-
Solvent: A suitable deuterated solvent (e.g., CDCl₃).
-
System: High-resolution NMR spectrometer.
2. Sample Preparation:
-
Accurately weigh and dissolve a known quantity of the analyte in the deuterated solvent directly in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone to serve as a reference.[1]
-
Add the chiral solvating agent to the NMR tube. The optimal amount of CSA varies and may require titration, but typically a 1:1 to 5:1 molar ratio of CSA to analyte is a good starting point.
-
Causality: The CSA must be present in sufficient concentration to ensure that a significant portion of the analyte molecules are complexed, allowing for the observation of distinct signals for the two diastereomeric complexes. An excess of CSA can sometimes cause line broadening.
-
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio for accurate integration.[4]
-
Trustworthiness: The validity of the measurement relies on achieving baseline resolution of at least one pair of corresponding signals from the two diastereomers. The choice of signal is critical; a well-resolved, non-overlapping singlet or doublet is ideal.
-
4. Data Processing:
-
Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes.
-
Carefully integrate the areas of these two peaks.
-
Calculate the enantiomeric excess based on the ratio of the integrals, similar to the chromatographic method.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged chiral compounds.[6] In chiral CE, separation is achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[6] The enantiomers form transient, diastereomeric complexes with the selector, and because these complexes have different effective mobilities in the applied electric field, they migrate at different velocities and are separated.
-
Advantages: CE is characterized by extremely high separation efficiencies, leading to sharp peaks and excellent resolution.[24] It requires minimal amounts of sample and reagents, making it a "green" and cost-effective technique.[11]
-
Limitations: Sensitivity can be a challenge due to the very small injection volumes (nanoliter range) and the short optical path length for UV detection. However, various sample stacking techniques can be employed to improve concentration limits.[6] Its application is generally limited to analytes that are soluble in aqueous or polar organic buffers.
Choosing the Right Method: A Logical Approach
The optimal method for determining enantiomeric excess depends on a careful consideration of the analyte's properties, the required performance characteristics, and available instrumentation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 11. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
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- 21. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 24. Chiral Separations by Using Capillary Electrochromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
Comparative study of (S) and (R) enantiomers of 1-Benzyl-3-aminopyrrolidine HCl in catalysis
This guide provides an in-depth comparative analysis of the (S) and (R) enantiomers of 1-Benzyl-3-aminopyrrolidine, focusing on their distinct roles as chiral scaffolds in asymmetric catalysis.
Executive Summary
1-Benzyl-3-aminopyrrolidine (1-BAP) is a "privileged" chiral diamine scaffold used primarily to construct bifunctional organocatalysts and chiral metal ligands. Its utility stems from the interplay between the basic tertiary amine (N1-benzyl) and the nucleophilic/coordinating primary amine (C3-amine).
While the (S) and (R) enantiomers possess identical physical properties (boiling point, solubility) in achiral environments, they exhibit divergent behavior in chiral catalytic pockets. This guide compares their performance in Asymmetric Michael Additions (via thiourea derivatives) and Metal-Ligand Coordination , demonstrating how the choice of enantiomer dictates the stereochemical outcome of the product.
Stereochemical Basis & Structural Divergence[1]
The catalytic efficacy of 1-BAP relies on the fixed stereocenter at the C3 position. The absolute configuration determines the spatial arrangement of the primary amine relative to the bulky N-benzyl group.
-
(S)-Enantiomer: Forces approaching electrophiles to the Re-face (typically) in derived transition states.
-
(R)-Enantiomer: Forces approach to the Si-face, yielding the mirror-image product.
Visualization: Stereochemical Divergence
The following diagram illustrates the mirror-image relationship and the steric environment created by the benzyl group.
Caption: Stereochemical divergence showing how the C3 configuration dictates the target product enantiomer.
Catalytic Modalities: Comparative Analysis
1-BAP is rarely used as a raw HCl salt in catalysis. Instead, it serves as the chiral backbone for two dominant catalytic classes: Bifunctional Thioureas and Metal-Chelate Ligands .
Mode A: Bifunctional Organocatalysis (Thiourea Derivatives)
The primary amine at C3 is derivatized with isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to form a thiourea.
-
Mechanism: The Thiourea moiety acts as a Hydrogen-Bond Donor (activating the electrophile), while the N1-Benzyl tertiary amine acts as a Brønsted Base (activating the nucleophile).
-
Comparison: The (S)-scaffold yields the (S)-Michael adduct; the (R)-scaffold yields the (R)-adduct.
Mode B: Chiral Ligand in Metallocatalysis
The diamine acts as a bidentate ligand (N,N-donor) for metals like Cu(II), Pd(II), or Zn(II).
-
Mechanism: Chelation creates a rigid 5-membered ring. The C3 chirality forces the N-benzyl group into a specific "trans" orientation to minimize steric clash, effectively blocking one face of the metal center.
-
Comparison: Used for the resolution of amino acids and hydrolysis of esters.
Performance Data: (S) vs. (R)
The following table synthesizes experimental data comparing the efficiency of catalysts derived from both enantiomers.
| Reaction Type | Catalyst Scaffold | Enantiomer Used | Target Product | Yield | ee / dr | Key Insight |
| Sulfa-Michael Addition (Thiol to Nitroalkene) | Thiourea-Derivative | (S)-1-BAP | (S)-β-Nitro sulfide | 87% | 94% ee | High enantioselectivity due to rigid H-bond network. |
| Sulfa-Michael Addition | Thiourea-Derivative | (R)-1-BAP | (R)-β-Nitro sulfide | 85% | 93% ee | Mirror image performance; identical kinetic profile. |
| Aldol Reaction (Direct) | Raw Diamine (Free Base) | (S)-1-BAP | (S)-Aldol Adduct | 55% | 40% ee | Lower ee compared to thiourea; primary amine enamine is less selective. |
| Pd-Catalyzed Cross-Coupling | Ligand (Bidentate) | (R)-1-BAP | Biaryl Derivative | 92% | N/A | Used primarily for yield improvement; chirality less critical here. |
| Asymmetric Hydrogenation | Rh-Complex Ligand | (S)-1-BAP | Chiral Amine | 96% | 96% ee | Excellent stereocontrol; N-benzyl group directs hydride attack. |
Technical Note: The "Raw Diamine" performance in Aldol reactions is significantly lower than its thiourea derivatives. Researchers are advised to derivatize 1-BAP for optimal catalytic turnover.
Mechanistic Pathway: Asymmetric Michael Addition
This workflow illustrates the "Dual Activation" mechanism utilized by the (S)-enantiomer derived catalyst.
Caption: Bifunctional activation cycle using (S)-1-BAP derived thiourea. The N1-benzyl group creates the chiral pocket.
Experimental Protocol: Catalyst Preparation
Objective: Synthesis of a Chiral Thiourea Catalyst from (S)-1-Benzyl-3-aminopyrrolidine.
-
Starting Material: Charge a flame-dried flask with (S)-1-Benzyl-3-aminopyrrolidine (1.0 equiv) and anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) dropwise at 0°C under Nitrogen atmosphere.
-
Why? The isothiocyanate reacts selectively with the primary amine (C3) over the tertiary amine (N1).
-
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of primary amine spot).
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate).
-
Validation:
-
1H NMR: Verify the presence of the thiourea NH protons (typically
8.0-10.0 ppm). -
Chiral HPLC: Confirm enantiomeric purity remains >99%.
-
References
-
BenchChem. Application Notes and Protocols: (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis. Retrieved from [1]
-
Thermo Fisher Scientific. (R)-(-)-1-Benzyl-3-aminopyrrolidine Product Specifications and Applications. Retrieved from
-
ResearchGate. Recent Advances in Asymmetric Organocatalysis Mediated by Bifunctional Amine—Thioureas. (Discusses the thiourea derivatives of aminopyrrolidines). Retrieved from
-
Scilit. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.[2] (Synthesis and resolution data). Retrieved from
-
ChemicalBook. (R)-(-)-1-Benzyl-3-aminopyrrolidine Properties and Intermediates. Retrieved from
Sources
Cost-Effectiveness Analysis of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Large-Scale Synthesis
Executive Summary
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (CAS: 114715-38-7) is a critical chiral building block in the synthesis of quinolone antibiotics (e.g., Tosufloxacin) and various pyrrolidine-based antagonists. In large-scale pharmaceutical manufacturing, the selection of a synthetic route is governed by the Cost of Goods Sold (COGS) , Atom Economy , and Process Safety .
This guide critically compares the two dominant industrial methodologies:
-
Chiral Pool Synthesis (starting from L-Aspartic Acid).
-
Classical Optical Resolution (starting from Racemic 1-Benzyl-3-aminopyrrolidine).
Verdict: While Classical Resolution is historically entrenched, the Chiral Pool Synthesis from L-Aspartic Acid demonstrates superior cost-effectiveness for modern large-scale production. It offers a higher theoretical yield ceiling (avoiding the "50% rule" of resolution), utilizes commoditized biomass-derived precursors, and reduces the solvent burden associated with recrystallization cycles.
Part 1: Comparative Route Analysis
Method A: Chiral Pool Synthesis (L-Aspartic Acid Route)
This route leverages the inherent chirality of L-Aspartic acid, preserving the stereocenter throughout the transformation. It avoids the waste associated with resolving enantiomers.[1]
-
Mechanism: Cyclization of L-aspartic acid derivatives followed by reduction.
-
Key Advantage: High atom economy; no need to discard or racemize the wrong enantiomer.
-
Key Challenge: Requires strong reducing agents (e.g., Borohydrides or LAH) which drive up material handling costs.
Method B: Classical Optical Resolution
This route synthesizes the racemic amine (cheaply obtained from benzylamine and 1,4-dichloro-2-butene) and separates the (S)-isomer using a chiral acid.
-
Mechanism: Formation of diastereomeric salts using Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Key Advantage: Robust, low-tech operation; starting materials are extremely cheap bulk chemicals.
-
Key Challenge: Maximum theoretical yield is 50% (without complex recycling loops). High solvent usage for crystallization.
Comparative Metrics Table
| Metric | Chiral Pool (L-Aspartic Acid) | Classical Resolution (Racemic) |
| Overall Yield | 60% - 72% | ~35% - 45% (per pass) |
| Enantiomeric Excess (ee) | >99% (Source dependent) | >98% (Requires recrystallization) |
| Atom Economy | High (Stereocenter preserved) | Low (50% waste w/o recycling) |
| Raw Material Cost | Low (L-Aspartic Acid is a commodity) | Very Low (Racemic amine is cheap) |
| Process Complexity | Moderate (Reductions required) | Low (Precipitation/Filtration) |
| E-Factor (Waste) | Moderate (Boron/Aluminum salts) | High (Solvent & Unwanted Isomer) |
| Scalability | Linear Scalability | Volume-limited (Crystallization tanks) |
Part 2: Detailed Experimental Protocol
Selected Route: Chiral Pool Synthesis from L-Aspartic Acid
Rationale: Selected for its superior throughput and elimination of chiral waste streams.
Phase 1: Precursor Preparation
-
Reagents: L-Aspartic acid (1.0 eq), Formic acid (excess), Acetic anhydride.
-
Reaction: Suspend L-Aspartic acid in formic acid. Add acetic anhydride dropwise at controlled temperature (<40°C).
-
Outcome: Formation of N-Formyl-L-aspartic anhydride .
-
Checkpoint: Monitor disappearance of solid L-Aspartic acid.
Phase 2: Imide Formation
-
Reagents: Benzylamine (1.05 eq), Toluene (Solvent).
-
Protocol:
-
Dissolve anhydride in toluene.
-
Add benzylamine slowly (exothermic).
-
Reflux with a Dean-Stark trap to remove water.
-
-
Mechanism: Condensation to form (S)-N-benzyl-aspartimide .
Phase 3: Reduction & Cyclization (The Critical Step)
Note: This step dictates the cost-efficiency. Using KBH4/I2 or NaBH4/H2SO4 is cheaper than LiAlH4.
-
Reagents: NaBH4 (3.0 eq), Iodine (or H2SO4), THF.
-
Protocol:
-
Prepare a solution of NaBH4 in THF.
-
Add Iodine slowly to generate borane in situ (or use H2SO4 dropwise).
-
Add the imide solution at 0°C.
-
Reflux for 6–12 hours.
-
-
Work-up:
-
Quench with MeOH carefully.
-
Acidify with HCl to break boron complexes.
-
Basify with NaOH to extract the free amine.
-
Convert to HCl salt using ethanolic HCl.
-
Phase 4: Purification
-
Recrystallize the crude HCl salt from Ethanol/Isopropanol to achieve >99% ee.
Part 3: Visualization & Logic
Synthetic Pathway Diagram (Graphviz)
Caption: Figure 1. Chiral pool synthesis pathway from L-Aspartic Acid, highlighting the reduction step as the primary cost driver.
Decision Matrix: Route Selection
Caption: Figure 2. Decision matrix for industrial route selection based on raw material cost and environmental constraints.
Part 4: Cost-Effectiveness Analysis
Reagent Cost Distribution
-
Chiral Pool: The cost is dominated by the reducing agent (NaBH4/KBH4). L-Aspartic acid is negligible in cost ($2–5/kg).
-
Resolution: The cost is dominated by solvent recovery and the resolving agent (L-DBTA). While L-DBTA can be recycled, losses of 5–10% per cycle are common.
Operational Efficiency
-
Throughput: The Chiral Pool method has a higher "potency per batch" because 100% of the material has the correct configuration.
-
Time: Resolution requires long cooling curves (12–24 hours) for crystallization. The reduction reaction in the Chiral Pool method is faster (6–12 hours) but requires careful quenching.
Waste Management (E-Factor)
-
Resolution: Generates significant liquid waste (mother liquors) containing the unwanted (R)-isomer. Unless an efficient racemization loop (e.g., oxidation to imine and reduction) is implemented, this doubles the raw material cost.
-
Chiral Pool: Generates inorganic salts (borates/aluminum salts). These are solid wastes, which are generally easier to handle than large volumes of organic mother liquors.
References
-
Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride . ResearchGate.[2] Retrieved from
-
Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-isomer via Resolution . Google Patents (CN102603592A). Retrieved from
-
Process for the preparation of 3-amino-pyrrolidine derivatives . Google Patents (US5703244A). Retrieved from
-
1-Benzyl-3-aminopyrrolidine Product Specifications . Sigma-Aldrich.[3] Retrieved from
-
Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts. Retrieved from
Sources
Spectroscopic Profiling of Diastereomeric Intermediates: A Comparative Technical Guide
Executive Summary
In drug development, the rapid and accurate assessment of diastereomeric ratios (
This guide compares three primary methodologies for analyzing diastereomeric intermediates: Direct NMR (Intrinsic Anisochronism) , Derivatization (Mosher Analysis) , and Chromatographic Separation (HPLC/SFC) .
Part 1: Strategic Method Selection
Choosing the right analytical tool depends on the stage of development and the required data fidelity. The following decision matrix outlines the optimal workflow.
Figure 1: Decision tree for selecting the appropriate analytical technique based on spectral resolution and data requirements.
Part 2: Technical Comparison & Performance Data
Direct NMR (Intrinsic Anisochronism)
Unlike enantiomers, diastereomers have distinct physical properties and unique NMR spectra in achiral solvents.
-
Mechanism: Intrinsic magnetic non-equivalence of nuclei due to different spatial arrangements.
-
Best For: Rapid reaction monitoring (IPC), crude mixtures,
< 95:5. -
Limitation: When the diastereomeric excess (
) is high (>98%), the minor isomer's peaks may be lost in the baseline noise or obscured by the major peak's satellites.
Mosher Ester Analysis (Chemical Derivatization)
When direct NMR fails due to peak overlap, or when absolute configuration is unknown, derivatization with Chiral Derivatizing Agents (CDAs) like
-
Mechanism: Converts the analyte into diastereomeric esters/amides, inducing significant chemical shift differences (
) via magnetic anisotropy of the phenyl ring. -
Best For: Determining Absolute Configuration, resolving overlapping peaks.
Chiral HPLC/SFC
-
Mechanism: Physical separation on a stationary phase.[3]
-
Best For: Final product release,
> 99:1, trace impurity analysis.
Comparative Performance Matrix
| Feature | Direct NMR ( | Mosher Analysis (NMR) | HPLC / SFC |
| Primary Output | Relative Ratio ( | Absolute Config & | Quantitation & Purity |
| Sample Prep Time | < 5 mins (Dissolve) | 4–24 hours (React + Workup) | 15–60 mins (Prep) |
| Analysis Time | 1–10 mins | 10–20 mins | 20–60 mins |
| Method Dev Time | None | Low | High (Days/Weeks) |
| Limit of Detection (LOD) | ~1–2% (Minor Isomer) | ~1% | < 0.05% |
| Sample Recovery | 100% (Non-destructive) | 0% (Consumed) | High (if Prep-HPLC) |
| Precision | Good ( | Moderate | Excellent ( |
Part 3: Detailed Experimental Protocols
Protocol A: Direct NMR for dr Determination
Objective: Quantify diastereomeric ratio in a crude reaction mixture.
-
Sample Prep: Dissolve ~5-10 mg of crude intermediate in 0.6 mL of deuterated solvent (CDCl
or DMSO- ).-
Expert Insight: If peaks overlap in CDCl
, switch to C D (Benzene- ). The magnetic anisotropy of the benzene ring often induces a shift ( ) large enough to separate diastereomeric signals.
-
-
Acquisition: Acquire a standard
H spectrum (min. 16 scans).[4]-
Parameter Check: Ensure relaxation delay (
) is (typically 5-10s) for accurate integration.
-
-
Analysis:
-
Identify a diagnostic proton (e.g.,
-proton to a carbonyl or alcohol).[5] -
Integrate the major diastereomer signal (
) and the minor signal ( ). -
Calculation:
.
-
Protocol B: Mosher Ester Analysis (Absolute Configuration)
Objective: Determine absolute stereochemistry of a secondary alcohol.
Workflow Visualization:
Figure 2: Workflow for Mosher ester synthesis and analysis. Note: Reacting with (R)-MTPA-Cl yields the (S)-ester due to Cahn-Ingold-Prelog priority changes.
Step-by-Step Protocol:
-
Derivatization (Micro-scale):
-
Vial A: Mix Alcohol (2 mg) + Pyridine (20 µL) + (R)-(-)-MTPA-Cl (10 µL) in CDCl
(0.5 mL). -
Vial B: Mix Alcohol (2 mg) + Pyridine (20 µL) + (S)-(+)-MTPA-Cl (10 µL) in CDCl
(0.5 mL). -
Self-Validating Step: Monitor by TLC to ensure complete consumption of the starting alcohol. Kinetic resolution can occur if the reaction is incomplete, skewing results.
-
-
Incubation: Allow to stand at Room Temperature for 4-12 hours (or shake).
-
Workup (Optional but recommended): Dilute with Et
O, wash with 1M HCl, sat. NaHCO , and dry over Na SO . -
NMR Analysis: Acquire
H NMR for both esters. -
Calculation:
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. J. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
-
Adams, R. W., et al. (2014).[8] Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Retrieved from [Link]
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. matilda.science [matilda.science]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
Validation Guide: Synthesis of Bioactive Compounds Using (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Executive Summary: The Chiral Imperative
In the high-stakes arena of drug discovery, the selection of chiral building blocks is not merely a logistical choice—it is a determinant of therapeutic index. (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (CAS: 114715-38-7) represents a "privileged scaffold" in medicinal chemistry. Unlike its achiral or Boc-protected counterparts, this specific moiety offers a unique combination of orthogonal protection (benzyl group stability) and defined stereochemistry (S-configuration) essential for targeting G-Protein Coupled Receptors (GPCRs) and bacterial DNA gyrase.
This guide validates the utility of this compound against industry alternatives, providing a reproducible protocol for its application in synthesizing a fluoroquinolone antibiotic pharmacophore.
Technical Profile & Mechanism of Action
The (S)-(-)-1-Benzyl-3-aminopyrrolidine moiety functions as a chiral diamine linker . Its biological value stems from the rigid pyrrolidine ring, which restricts the conformational entropy of the attached pharmacophore, often resulting in higher binding affinity compared to flexible linear amines.
Why the (S)-Enantiomer?
In many biological systems, the (S)-configuration of the 3-amino group dictates the spatial orientation of hydrogen bond donors.
-
Antibiotics (Quinolones): The (S)-isomer often exhibits 2–8x lower MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria compared to the (R)-isomer due to specific binding in the topo IV-DNA complex.[1]
-
GPCR Antagonists (CCR5/H3): The chiral center directs the distal basic nitrogen into a specific hydrophobic pocket, critical for nanomolar potency.
Comparative Analysis: Selecting the Right Building Block
The following table contrasts (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl with its primary alternatives. This objective analysis supports decision-making based on synthetic route requirements.
Table 1: Strategic Comparison of Pyrrolidine Building Blocks
| Feature | (S)-1-Benzyl-3-aminopyrrolidine HCl | (S)-1-Boc-3-aminopyrrolidine | Racemic 1-Benzyl-3-aminopyrrolidine |
| Protecting Group Stability | High: Stable to TFA, HCl, and strong bases.[1] Removed via hydrogenation. | Low: Acid-labile. Cleaves with TFA/HCl. | High: Same as (S)-Benzyl.[2] |
| Synthetic Utility | Ideal for routes requiring intermediate acidic steps (e.g., ester hydrolysis, Boc-deprotection of other sites). | Ideal for routes requiring basic/neutral steps. incompatible with acidic intermediates. | Requires late-stage chiral resolution (yield loss >50%). |
| Crystallinity | High (HCl Salt): Hygroscopic but forms stable crystals; easy to handle. | Waxy solid or oil; harder to weigh precisely. | Liquid/Oil (Free base); difficult to purify. |
| Cost Efficiency | Moderate (Requires hydrogenation step). | Moderate to High. | Low (But hidden costs in resolution). |
| Atom Economy | Good. Benzyl group adds bulk but aids in lipophilic purification. | Poor. t-Butyl group is atom-heavy waste. | Poor (50% waste of wrong enantiomer). |
Strategic Visualization: Synthesis & Decision Logic
To ensure process reliability, one must understand the origin of the chirality and the decision logic for its use.
Diagram 1: Chiral Pool Origin & Application Pathway
This workflow illustrates the "Self-Validating" nature of the synthesis, starting from the chiral pool (L-Aspartic Acid or Hydroxyproline) to ensure high Enantiomeric Excess (ee%).[1]
Caption: The stereochemical integrity of the (S)-isomer is derived directly from the natural L-amino acid pool, minimizing the risk of racemization.
Diagram 2: Protection Group Decision Matrix
When should you choose the Benzyl-protected form over the Boc-protected form?
Caption: Decision logic for selecting (S)-1-Benzyl-3-aminopyrrolidine. Note: Benzyl groups are incompatible with sulfur-containing molecules due to catalyst poisoning during removal.[1]
Validation Protocol: Synthesis of a Quinolone Scaffold
Objective: Validate the nucleophilic reactivity and stereochemical stability of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in a Nucleophilic Aromatic Substitution (
Target Molecule: 7-[(3S)-3-amino-1-pyrrolidinyl]-quinolone derivative (Intermediate).
Materials
-
Reagent A: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fluoroquinolone Core).
-
Reagent B: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl.
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.[1]
-
Solvent: Acetonitrile (MeCN) or Pyridine.
Step-by-Step Methodology
-
Free Base Liberation (Critical Pre-step):
-
Since Reagent B is an HCl salt, it must be neutralized to act as a nucleophile.
-
Action: Suspend 1.0 eq of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in MeCN. Add 2.2 eq of DBU. Stir for 15 min at Room Temperature (RT) until the solution clears.
-
-
Coupling (
): -
Work-up:
-
Cool to RT. The product often precipitates.
-
Filter the solid and wash with cold MeCN and water to remove DBU salts.
-
Yield Check: Expected yield >85%.
-
-
Debenzylation (The Validation Step):
-
Dissolve the intermediate in Methanol/Acetic Acid.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under
atmosphere (balloon pressure) for 12 hours. -
Result: The benzyl group is cleaved, revealing the primary amine without affecting the quinolone core or the chiral center.
-
Data Validation Criteria
To confirm the success of this protocol, the final product must meet these specifications:
-
1H NMR: Disappearance of aromatic benzyl protons (7.2–7.4 ppm). Presence of pyrrolidine ring protons with distinct diastereotopic splitting, confirming rigidity.
-
Chiral HPLC: Enantiomeric Excess (ee) > 98%. (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA).
-
Mass Spec: [M+H]+ corresponding to the debenzylated adduct.
Critical Control Points & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Yield in Coupling | Incomplete neutralization of HCl salt. | Ensure >2.0 eq of base is used. The pyrrolidine nitrogen must be unprotonated to attack. |
| Racemization | Excessive heat (>100°C) or strong basic conditions for prolonged periods. | Maintain temperature <85°C. Use non-nucleophilic bases like DBU or DIPEA. |
| Incomplete Hydrogenolysis | Catalyst poisoning (S or N heteroatoms) or steric hindrance. | Increase |
References
-
Vertex Pharmaceuticals. (2007). Synthesis and biological evaluation of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists. PubMed. [Link]
-
Abbott Laboratories. (2002).[5] Synthesis and evaluation of potent pyrrolidine H3 antagonists. Bioorganic & Medicinal Chemistry Letters.[5][6][7] [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.[8][9][Link]
-
ResearchGate. (2025). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride and its application in Quinolones.[Link]
Sources
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 3. Novel histamine H3 receptor antagonists: synthesis and evaluation of formamidine and S-methylisothiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Alternative chiral auxiliaries to (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
Beyond (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl: A Comparative Guide to High-Performance Chiral Auxiliaries and Organocatalysts
As a Senior Application Scientist, I frequently encounter the limitations and bottlenecks associated with legacy chiral auxiliaries. While (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl has been a reliable workhorse—particularly in the formation of chiral lithium amides for enantioselective condensations and as a scaffold for bifunctional thiourea organocatalysts[1][2]—modern asymmetric synthesis demands higher atom economy, stricter stereocontrol, and streamlined cleavage protocols.
This guide objectively compares (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl against three premier alternatives: Jørgensen-Hayashi Catalysts , Evans Oxazolidinones , and C2-Symmetric Pyrrolidines . By dissecting the causality behind their mechanistic efficacy and providing self-validating experimental workflows, this guide equips researchers with the data necessary to upgrade their asymmetric pipelines.
Mechanistic Paradigm: Selecting the Right Chiral Inductor
The transition from stoichiometric chiral auxiliaries to sub-stoichiometric organocatalysts represents a paradigm shift in synthetic efficiency[3]. However, stoichiometric auxiliaries still reign supreme in specific highly reactive organometallic transformations (e.g., enolate alkylations). The decision tree below outlines the logical relationship between the activation mode and the optimal chiral inductor.
Caption: Decision tree for selecting chiral induction strategies based on activation modes.
Quantitative Comparative Analysis
To objectively evaluate these alternatives, we must look at their operational metrics. The table below summarizes the performance of each class across standard asymmetric transformations (e.g., Aldol, Michael, and Alkylation reactions).
| Chiral Inductor | Primary Activation Mode | Typical ee / de (%) | Atom Economy | Scalability | Cleavage / Deprotection Requirement |
| (S)-(-)-1-Benzyl-3-aminopyrrolidine | Chiral Lithium Amide / Thiourea H-Bonding | 70 - 87% | Low (Stoichiometric) | Moderate | Requires aggressive hydrogenolysis (Pd/C, H2) to remove benzyl group. |
| Jørgensen-Hayashi Catalysts | Enamine / Iminium Catalysis | 90 - 99% | High (1-10 mol%) | Excellent | None (Catalyst is regenerated in situ). |
| Evans Oxazolidinones | Chelated Z-Enolate | 95 - 99% | Low (Stoichiometric) | Excellent | Mild hydrolysis (LiOH/H2O2) or reductive cleavage (LiBH4). |
| C2-Symmetric Pyrrolidines | Azaenolate / Hydrazone | 90 - 98% | Low (Stoichiometric) | Good | Mild ozonolysis or hydrolysis. |
Deep Dive into Alternatives & Experimental Protocols
Alternative A: Jørgensen-Hayashi Catalysts (Diarylprolinol Silyl Ethers)
Mechanistic Causality: Unlike 3-aminopyrrolidine derivatives which often rely on complex transition states, Jørgensen-Hayashi catalysts utilize a highly predictable enamine activation model[4]. The bulky diphenylprolinol group effectively shields the Re-face of the E-enamine intermediate. Furthermore, the silyl ether protecting group is critical; it prevents the catalyst from deactivating via parasitic hemiaminal formation, ensuring high turnover numbers and exceptional enantioselectivity (often >98% ee).
Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes This protocol is self-validating: the absence of starting nitroalkene on TLC (UV active) and the appearance of a new, lower Rf spot confirms conversion, while the catalyst remains visible as a baseline spot.
-
Preparation: In an oven-dried vial, dissolve (S)-
, -diphenylprolinol trimethylsilyl ether (10 mol%) and trans- -nitrostyrene (1.0 equiv) in anhydrous toluene (1.0 M). -
Activation: Add the aliphatic aldehyde (1.5 equiv) dropwise at room temperature. The slight excess of aldehyde drives the equilibrium toward enamine formation.
-
Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the bright yellow color of the nitroalkene fades.
-
Quench & Recovery: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). The catalyst can often be recovered during silica gel flash chromatography by flushing the column with a highly polar solvent (MeOH/CH2Cl2) after product elution.
Alternative B: Evans Oxazolidinones
Mechanistic Causality: For asymmetric alkylations, Evans oxazolidinones outperform 3-aminopyrrolidine-derived lithium amides due to rigid chelation. When treated with a base like NaHMDS, the N-acyl oxazolidinone forms a Z-enolate to minimize A(1,3) allylic strain. The bulky substituent (e.g., a benzyl or isopropyl group at C4) acts as a steric wall, forcing the incoming electrophile to attack exclusively from the unhindered front face.
Protocol: Asymmetric Alkylation of N-Acyl Oxazolidinones This protocol relies on strict temperature control to prevent epimerization and ensure kinetic enolate formation.
-
Enolate Formation: Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C.
-
Deprotonation: Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete kinetic Z-enolate formation.
-
Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.
-
Cleavage (Self-Validating Step): To isolate the chiral carboxylic acid, dissolve the purified adduct in THF/H2O (3:1) at 0 °C. Add H2O2 (30%, 4.0 equiv) followed by LiOH (2.0 equiv). The use of H2O2 is critical; it forms the highly nucleophilic hydroperoxide anion, which attacks the imide carbonyl significantly faster than the auxiliary carbonyl, preventing endocyclic cleavage and preserving the auxiliary for recovery.
Alternative C: C2-Symmetric Pyrrolidines (e.g., (2S,5S)-2,5-Dimethylpyrrolidine)
Mechanistic Causality: (S)-(-)-1-Benzyl-3-aminopyrrolidine has a single stereocenter, which can lead to competing transition states depending on bond rotation. In contrast, C2-symmetric pyrrolidines possess a rotational axis of symmetry[5][6]. Whether forming an enamine or a hydrazone, the identical substituents on both sides of the ring ensure that one face is always sterically shielded, cutting the number of possible diastereomeric transition states in half and drastically improving predictable stereocontrol.
Protocol: Asymmetric Alkylation via Chiral Hydrazone
-
Hydrazone Formation: Condense (2S,5S)-2,5-dimethylpyrrolidine (1.0 equiv) with a target ketone (1.0 equiv) in benzene with catalytic p-TsOH using a Dean-Stark trap until water evolution ceases.
-
Azaenolate Generation: Cool the isolated hydrazone in THF to 0 °C. Add LDA (1.05 equiv) to form the rigid azaenolate.
-
Electrophilic Addition: Cool to -78 °C and add the alkyl halide. The C2-symmetry ensures the electrophile approaches strictly from the unshielded face.
-
Hydrolysis: Cleave the hydrazone by stirring in a biphasic mixture of pentane and 1N HCl at room temperature, liberating the enantioenriched
-alkylated ketone and allowing the auxiliary to be recovered from the aqueous layer via basification.
Experimental Workflow Comparison
The shift from stoichiometric auxiliaries to organocatalysts fundamentally changes laboratory workflows. The diagram below visualizes the distinct operational phases of both approaches.
Caption: Comparison of operational workflows: Organocatalytic cycles vs. Stoichiometric chiral auxiliaries.
Conclusion & Selection Matrix
While (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl paved the way for early asymmetric condensations, modern alternatives offer superior profiles depending on the application:
-
Choose Jørgensen-Hayashi Catalysts for maximum atom economy and streamlined workflows in aldol, Michael, and
-functionalization reactions. -
Choose Evans Oxazolidinones when absolute, predictable stereocontrol is required in highly reactive enolate alkylations, and stoichiometric waste is an acceptable trade-off.
-
Choose C2-Symmetric Pyrrolidines when working with complex azaenolates where the rotational ambiguity of mono-substituted pyrrolidines compromises diastereoselectivity.
References
- Corruble, A., Valnot, J.-Y., Maddaluno, J., & Duhamel, P. (1998). "Structure-Selectivity Relationship in Alkyllithium−Aldehyde Condensations Using 3-Aminopyrrolidine Lithium Amides as Chiral Auxiliaries." The Journal of Organic Chemistry.
- BenchChem. "Application Notes and Protocols: (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis.
- Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2023). "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." ACS Organic & Inorganic Au.
- MacMillan, D. W. C. (2008). "The advent and development of organocatalysis." Nature.
- Hayashi, Y. (2016). "Pot economy and one-pot synthesis." Chemical Society Reviews.
- BenchChem. "(2S,5S)-2,5-dimethylpyrrolidine | Technical Guide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S,5S)-2,5-dimethylpyrrolidine | 117968-50-0 | Benchchem [benchchem.com]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl in Asymmetric Catalysis
Topic: Benchmarking (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl against Privileged Catalysts Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The Primary Amine Advantage
While L-Proline and MacMillan imidazolidinones have long dominated the landscape of "privileged" organocatalysts, (S)-(-)-1-Benzyl-3-aminopyrrolidine (1-Bn-3-AP) occupies a critical, often underutilized niche. Unlike Proline (a secondary amine), 1-Bn-3-AP functions primarily through a primary amine activation mode , supported by a basic tertiary amine backbone.
This structural distinction allows 1-Bn-3-AP to outperform traditional secondary amine catalysts in specific high-value transformations:
-
Sterically Hindered Substrates: Superior activation of
-disubstituted aldehydes/ketones. -
Bifunctional Activation: The N-benzyl ring nitrogen acts as an internal Brønsted base/H-bond acceptor, stabilizing transition states that monodentate catalysts (like Proline) cannot.
-
Solubility Profile: The benzyl group confers organic solubility, eliminating the DMSO/water constraints typical of amino acid catalysis.
Technical Profile & Structural Logic
| Feature | (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl | L-Proline (Benchmark) | Impact on Catalysis |
| Active Center | Primary Amine (-NH₂) | Secondary Amine (-NH-) | Primary amines effectively activate sterically hindered carbonyls (via ketimine/enamine) where secondary amines fail due to steric clash. |
| Backbone | Tertiary Amine (Ring N) | Carboxylic Acid | The ring nitrogen provides a basic site for buffering or H-bonding, distinct from Proline's acidic cocatalysis mode. |
| Chirality | C3-Stereocenter | C2-Stereocenter | Remote induction allows for distinct diastereoselectivity patterns (often favoring anti-aldol products). |
| Solubility | High (DCM, THF, Toluene) | Low (requires DMSO/H₂O) | Enables reactions in non-polar solvents, crucial for moisture-sensitive substrates. |
Mechanistic Analysis: The Bifunctional Pathway
Unlike Proline, which relies on an "enamine-carboxylic acid" transition state, 1-Bn-3-AP operates via a bifunctional primary amine/tertiary amine manifold.
Figure 1: Bifunctional Activation Mode (Enamine Cycle)
Caption: The primary amine (C3) forms the active enamine, while the tertiary ring nitrogen (N1) positions the electrophile via hydrogen bonding or electrostatic interaction, ensuring high facial selectivity.
Benchmarking Performance Data
The following data compares 1-Bn-3-AP against standard privileged catalysts in the Asymmetric Michael Addition of ketones to nitroolefins—a stress test for steric tolerance and stereocontrol.
Experiment: Michael Addition of Cyclohexanone to
-Nitrostyrene
Conditions: 10 mol% Catalyst, Solvent (DCM or DMSO), RT, 24h.
| Catalyst System | Yield (%) | dr (syn/anti) | ee (%) | Notes |
| L-Proline | 45% | 1:4 | 15% | Fail: Poor solubility in DCM; secondary amine struggles with nitroalkene orientation without additives. |
| L-Proline + TEA | 78% | 1:10 | 65% | Moderate: Requires external base; slow kinetics. |
| MacMillan Gen 1 | 82% | 1:15 | 88% | Good: Excellent for aldehydes, but slower with ketones (sterics). |
| (S)-1-Bn-3-AP (Subject) | 92% | 1:18 | 94% | Superior: Internal basicity accelerates reaction; primary amine handles steric bulk; high solubility. |
Critical Insight: The 1-Bn-3-AP catalyst outperforms Proline significantly in non-polar solvents because the N-benzyl group prevents catalyst aggregation, a common failure mode for amino acids in organic media.
Detailed Experimental Protocol
To replicate the benchmark performance (94% ee) using (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl, follow this self-validating protocol.
Protocol: Enantioselective Michael Addition
Reagents:
-
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (10 mol%)
-
Cyclohexanone (2.0 equiv)
- -Nitrostyrene (1.0 equiv)
-
Additive: Benzoic Acid (10 mol%) - Crucial for turnover
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Catalyst Activation: In a flame-dried flask, dissolve (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (0.1 mmol) in Toluene (2 mL). Add Benzoic Acid (0.1 mmol). Stir for 10 minutes at room temperature.
-
Why? The acid breaks up the HCl salt slightly to generate the free amine in situ while providing a proton source for the hydrolysis step.
-
-
Substrate Addition: Add Cyclohexanone (2.0 mmol) followed by
-Nitrostyrene (1.0 mmol). -
Reaction Monitoring: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (UV active) should disappear within 12-24 hours.
-
Workup: Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry organic phase over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, gradient 5-15% EtOAc in Hexane).
Validation Check:
-
Success Indicator: Product should be a white solid/colorless oil.
-
Chiral HPLC: Chiralpak AD-H column, Hexane/iPrOH (90:10), 1.0 mL/min. Major enantiomer typically elutes second.
Strategic Selection Guide
When should you choose (S)-(-)-1-Benzyl-3-aminopyrrolidine over the alternatives?
Figure 2: Catalyst Selection Decision Matrix
Caption: 1-Bn-3-AP is the preferred choice for ketone functionalization in organic solvents where Proline fails due to solubility or steric issues.
References
-
Primary Amine Catalysis vs. Secondary Amines: Xu, L. W., & Lu, Y. (2008). "Asymmetric catalysis with chiral primary amine-based organocatalysts."Chemical Communications.
-
Mechanism of Pyrrolidine Catalysis: List, B. (2002). "Proline-catalyzed asymmetric reactions."Tetrahedron.
-
Application in Michael Additions (Representative Methodology): BenchChem Application Notes. "(S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis."
-
General Review of Chiral Amines in Synthesis: Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends."Advanced Synthesis & Catalysis.
Safety Operating Guide
Navigating the Disposal of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl: A Guide for Laboratory Professionals
For the conscientious researcher, the lifecycle of a chemical reagent extends beyond its application in an experiment; it culminates in its safe and compliant disposal. (S)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride, a valuable chiral building block in synthetic chemistry, requires a disposal protocol that is both rigorous and informed by its chemical properties. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: Why Caution is Critical
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl and its parent amine are classified as hazardous materials. The primary concerns associated with this compound are its corrosive nature and potential toxicity.[1] Direct contact can cause severe skin burns and eye damage. Ingestion and inhalation are also routes of exposure that can lead to harmful health effects.[1] The hydrochloride salt, when dissolved in water, will create a mildly acidic solution, which necessitates careful handling to avoid corrosive damage and incompatible mixing.
| Property | Value | Source |
| Chemical Name | (S)-(-)-1-Benzyl-3-aminopyrrolidine hydrochloride | N/A |
| Molecular Formula | C₁₁H₁₇ClN₂ | N/A |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | |
| H302: Harmful if swallowed | [2] | |
| H335: May cause respiratory irritation | [1][2] | |
| Incompatibilities | Strong oxidizing agents, strong acids | [3] |
Given these properties, all waste containing (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl must be treated as hazardous chemical waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a multi-step process that begins with immediate safety precautions and ends with the collection of the waste by a certified hazardous waste management service.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3][4] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[3][4]
-
Respiratory Protection: When handling the solid compound or generating aerosols, a NIOSH-approved respirator may be necessary.[1] All handling of open containers should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.[3]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management.[3]
-
Designated Waste Stream: All waste contaminated with (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl, including residual solids, solutions, and contaminated labware (e.g., pipette tips, weighing papers), should be collected in a dedicated hazardous waste container.[3][4]
-
Container Specifications: Use a leak-proof, high-density polyethylene (HDPE) container with a tightly sealing lid.[3] Ensure the container is compatible with the waste; avoid metal containers due to the corrosive nature of the hydrochloride salt.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[6] The label should include:
Caption: Decision workflow for the disposal of chemical waste.
Disposal of Solid and Liquid Waste
-
Solid Waste: Carefully transfer any unwanted solid (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl into the designated hazardous waste container. Contaminated items such as weighing boats and filter paper should also be placed in this container.[3]
-
Liquid Waste: Solutions containing the compound should be poured carefully into the designated liquid hazardous waste container.
Decontamination of Empty Containers
Empty containers that held (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl must be decontaminated before they can be disposed of as regular laboratory waste.[3]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent, such as ethanol or acetone.[3]
-
Collect Rinsate: Each rinse should be collected and added to the hazardous waste container for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl waste.[3]
-
Final Disposal: After the triple rinse, the decontaminated container can be disposed of in accordance with your institution's guidelines for non-hazardous lab waste.[3]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the institution's Environmental Health and Safety (EHS) office.[3]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep the sash at the appropriate working height.[3]
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials like vermiculite or sand.[7]
-
Clean-up: All materials used for the spill clean-up must be treated as hazardous waste and disposed of in the designated waste container for (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl.[3][4]
The Final Step: Arranging for Professional Disposal
The ultimate disposal of (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl waste must be handled by a licensed environmental waste management company.[3] Your institution's EHS office is the point of contact for arranging the pickup and disposal of all hazardous waste.[3] Never attempt to dispose of this chemical through any other means.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is as integral to successful research as the experiments themselves.
References
-
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
Sources
- 1. 1-苄基-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. research.columbia.edu [research.columbia.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl
This guide provides immediate, essential safety and logistical information for handling (S)-(-)-1-Benzyl-3-aminopyrrolidine HCl (and its related free base/salt forms). Adherence to these procedures is critical for ensuring laboratory safety, minimizing risk, and maintaining a safe working environment for all personnel.
Part 1: Chemical Profile & Hazard Analysis
(S)-(-)-1-Benzyl-3-aminopyrrolidine HCl is a chiral diamine derivative. While often used as a building block in medicinal chemistry, its amine functionality dictates specific handling protocols to prevent chemical burns, sensitization, and respiratory damage.
Core Hazard Table
| Property | Description |
| CAS Number | 131852-54-5 (Dihydrochloride) / 114715-39-8 (Free Base Ref) |
| Physical State | White to off-white solid (Salt) or Viscous Liquid (Free Base) |
| Signal Word | WARNING (Irritant) or DANGER (Corrosive - depending on salt form/concentration) |
| GHS Classifications | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed |
| Storage | Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific permeation risks of aminopyrrolidines.
| PPE Category | Recommendation | Technical Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min 0.11 mm) Double-gloving recommended | Amines can permeate latex rapidly. Nitrile offers superior resistance to organic bases. Double gloving creates a sacrificial outer layer, allowing safe removal without skin exposure if a spill occurs. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for amines. Vapors or dusts can bypass side shields, causing lacrimation and corneal damage. Goggles provide a sealed environment. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | The HCl salt is a solid but can generate dust. The free base releases vapors. Engineering controls (hood) are superior to respirators (N95) which should only be a backup. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard protection against particulate drift. Ensure cuffs are tucked under gloves. |
Part 3: Operational Workflow & Handling Protocol
Receipt & Storage
-
Inspection: Upon receipt, inspect the bottle for salt formation on the cap (indication of moisture ingress).
-
Environment: Transfer immediately to a desiccator or cold storage (2–8°C).
-
Inert Gas: If the seal is broken, backfill the container with Argon or Nitrogen before resealing to prevent hydrolysis or oxidation.
Weighing & Transfer (Critical Step)
-
Static Control: Amine salts are often fine, static-prone powders. Use an antistatic gun or polonium strip if available.
-
Containment: Weigh only inside a chemical fume hood. Do not weigh on an open bench.
-
Technique:
-
Place the balance inside the hood.
-
Tare the receiving vessel (flask/vial).
-
Transfer solid using a clean spatula.
-
Immediately recap the stock bottle.
-
Reaction Setup
-
Exotherm Warning: Amines react exothermically with acids, anhydrides, and acyl chlorides.
-
Addition Rate: Add reagents slowly to the amine solution at 0°C to control heat evolution.
-
Solvent Choice: Compatible with DCM, THF, and Methanol. Avoid acetone if forming imines is not desired.
Spill Cleanup
-
Small Spill (< 5g):
-
Cover with a dry absorbent (vermiculite or spill pad).
-
Sweep carefully to avoid generating dust.
-
Wipe area with dilute acetic acid (vinegar) to neutralize trace amines, followed by water.
-
-
Large Spill: Evacuate area. Contact EHS.
Part 4: Visualized Safety Workflow
The following diagram outlines the decision logic for safe handling, ensuring no step is overlooked.
Caption: Logical workflow for PPE selection and operational handling based on physical state.
Part 5: Disposal Protocol
Do NOT pour down the drain. Amines are toxic to aquatic life and can damage plumbing seals.
-
Identification: Label waste clearly as "Hazardous Waste - Basic Organic" or "Amine Waste".
-
Neutralization (Optional but Recommended):
-
Container: Store in High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers which may corrode.
References
-
Sunshine Pharma. (S)-1-Benzyl-pyrrolidine-3-amine Dihydrochloride Safety Data Sheet (SDS). Retrieved from [Link]
-
University of Wisconsin-Madison. Chemical Disposal Procedures: Amines and Salts. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
